molecular formula C6H7BrN2O2S B575614 5-Bromo-N-methylpyridine-3-sulfonamide CAS No. 173999-19-4

5-Bromo-N-methylpyridine-3-sulfonamide

Cat. No.: B575614
CAS No.: 173999-19-4
M. Wt: 251.098
InChI Key: SNFZSCOGEYEYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-methylpyridine-3-sulfonamide is a chemical reagent designed for research and development applications, serving as a versatile intermediate in medicinal chemistry and drug discovery. This compound is part of the N-methylpyridine-3-sulfonamide class, which has been identified in scientific screening as a scaffold for creating potent and selective enzyme inhibitors . Research on closely related sulfonamide structures has demonstrated their value as building blocks for pharmaceutical compounds, particularly in the development of drugs with potential antimicrobial properties . The bromine atom on the pyridine ring provides a reactive site for further chemical modifications, enabling diverse structural elaboration through cross-coupling reactions and other synthetic transformations to explore new bioactive molecules . Sulfonamide compounds are widely used in scientific research for their applications in creating chemotherapeutic agents and are explored for various biochemical applications . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-8-12(10,11)6-2-5(7)3-9-4-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFZSCOGEYEYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674622
Record name 5-Bromo-N-methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173999-19-4
Record name 5-Bromo-N-methyl-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173999-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-N-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-Bromo-N-methylpyridine-3-sulfonamide. Due to the limited publicly available experimental data, this guide also outlines a proposed synthesis protocol and discusses the expected spectroscopic characteristics based on analogous compounds. While specific biological activity for this compound is not yet documented, the known pharmacological relevance of the sulfonamide and pyridine moieties is explored.

Chemical Structure and Properties

This compound is a heterocyclic organic compound containing a pyridine ring substituted with a bromine atom and an N-methylsulfonamide group.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 173999-19-4[1][2]
Molecular Formula C₆H₇BrN₂O₂S[1]
Molecular Weight 251.1 g/mol [1]
SMILES CNS(=O)(=O)C1=CC(=CN=C1)Br
InChI Key SNFZSCOGEYEYJG-UHFFFAOYSA-N[1]

Experimental Protocols

Proposed Synthesis of this compound:

This proposed protocol is based on the general reaction of sulfonyl chlorides with primary amines.[3]

Reaction Scheme:

G cluster_0 5-bromopyridine-3-sulfonyl chloride cluster_1 Methylamine cluster_2 Base (e.g., Triethylamine) cluster_3 This compound start [Image of 5-bromopyridine-3-sulfonyl chloride structure] end [Image of this compound structure] start->end Reaction amine CH3NH2 amine->end base Et3N base->end

Caption: Proposed synthesis of this compound.

Materials:

  • 5-bromopyridine-3-sulfonyl chloride

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromopyridine-3-sulfonyl chloride (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add the base (1.1 to 1.5 equivalents) to act as an acid scavenger.

  • Slowly add the methylamine solution (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Upon completion of the reaction, the mixture can be worked up by washing with water and brine.

  • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.

  • The crude product can be purified by a suitable method such as recrystallization or column chromatography.

Expected Spectroscopic Data

Although experimental spectra for this compound are not available in the public domain, the expected key features can be predicted based on the analysis of similar sulfonamide and pyridine-containing compounds.[4][5][6][7][8][9]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR - Aromatic protons on the pyridine ring (typically in the range of 7.0-9.0 ppm).- A signal for the N-H proton of the sulfonamide group (can be broad and its chemical shift is solvent-dependent).- A signal for the N-methyl group (likely a doublet if coupled to the N-H proton, or a singlet, typically in the range of 2.5-3.5 ppm).
¹³C NMR - Carbon signals for the pyridine ring (typically in the range of 120-155 ppm).- A signal for the N-methyl carbon (typically in the range of 25-35 ppm).[8][10]
FT-IR (cm⁻¹) - N-H stretching vibration of the sulfonamide group (around 3200-3400 cm⁻¹).- Asymmetric and symmetric S=O stretching vibrations (around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively).[9]- C=N and C=C stretching vibrations of the pyridine ring (in the fingerprint region).- C-Br stretching vibration (typically below 800 cm⁻¹).
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- Isotopic peaks for bromine (M⁺ and M+2 in an approximate 1:1 ratio).- Fragmentation patterns characteristic of sulfonamides, such as the loss of SO₂.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[11] The pyridine ring is also a common scaffold in many biologically active compounds.

Potential Areas of Investigation:

Given the structural motifs present in this compound, future research could explore its potential activity in several areas:

  • Enzyme Inhibition: Many sulfonamides are known to be enzyme inhibitors. Screening this compound against a panel of enzymes, such as kinases or carbonic anhydrases, could reveal potential therapeutic targets.

  • Antimicrobial Activity: The sulfonamide group is famously associated with antibacterial drugs. Testing this compound against various bacterial and fungal strains could determine any antimicrobial efficacy.

  • Anticancer Activity: Numerous pyridine and sulfonamide derivatives have demonstrated anticancer properties. Cell-based assays using various cancer cell lines could be employed to screen for any cytotoxic or anti-proliferative effects.

Workflow for Biological Screening:

G Compound This compound Screening Initial Biological Screening (e.g., cell-based assays) Compound->Screening Hit Identification of Biological Activity ('Hit' Compound) Screening->Hit Active Inactive Inactive Screening->Inactive Inactive Target_ID Target Identification and Validation Hit->Target_ID MoA Mechanism of Action Studies Target_ID->MoA Pathway Signaling Pathway Analysis MoA->Pathway Lead_Opt Lead Optimization Pathway->Lead_Opt

Caption: A logical workflow for the biological evaluation of this compound.

This technical guide serves as a foundational resource for researchers interested in this compound. While there is a clear need for further experimental investigation to fully characterize this compound and elucidate its potential biological activities, the information provided herein offers a solid starting point for future studies.

References

An In-depth Technical Guide to 5-Bromo-N-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 173999-19-4

This technical guide provides a comprehensive overview of 5-Bromo-N-methylpyridine-3-sulfonamide, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details the compound's physicochemical properties, potential therapeutic applications, and relevant experimental protocols.

Compound Profile

This compound is a substituted pyridine derivative containing a sulfonamide group. The presence of the bromine atom and the N-methylsulfonamide moiety at positions 5 and 3 of the pyridine ring, respectively, are key structural features that can influence its biological activity.

PropertyValueReference
CAS Number 173999-19-4[1]
Molecular Formula C₆H₇BrN₂O₂S[1]
Molecular Weight 251.1 g/mol [1]
Appearance Solid[1]
Purity ≥96%[1]
InChI Key SNFZSCOGEYEYJG-UHFFFAOYSA-N[1]

Potential Therapeutic Relevance and Signaling Pathways

While specific biological data for this compound is not extensively published, the broader class of pyridine sulfonamides has garnered significant attention in drug discovery.[2][3] Many compounds with this scaffold are known to interact with a variety of biological targets, including enzymes and receptors.

One of the most well-documented activities of sulfonamides is the inhibition of carbonic anhydrases (CAs).[4][5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including cancer.[4] Specifically, tumor-associated isoforms like CA IX and CA XII are targets for anticancer therapies.[4][5]

Based on this established mechanism for related compounds, a potential signaling pathway involving the inhibition of carbonic anhydrase by this compound is proposed below. This inhibition can lead to a disruption of pH regulation in cancer cells, ultimately affecting their proliferation and survival.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO₂ + H₂O CAIX Carbonic Anhydrase IX (CAIX) CO2_H2O->CAIX Hydration H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Catalysis pH_regulation Intracellular pH Regulation H_HCO3->pH_regulation proliferation Cell Proliferation & Survival pH_regulation->proliferation Inhibitor 5-Bromo-N-methyl- pyridine-3-sulfonamide Inhibitor->CAIX Inhibition

Caption: Proposed mechanism of action via carbonic anhydrase inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available materials. A representative synthetic route is outlined below, adapted from procedures for similar pyridine sulfonamide derivatives.[6]

synthesis_workflow start 5-Bromonicotinic acid step1 Chlorination (e.g., SOCl₂) start->step1 intermediate1 5-Bromonicotinoyl chloride step1->intermediate1 step2 Sulfonylation (e.g., Na₂SO₃, NaHCO₃) intermediate1->step2 intermediate2 Sodium 5-bromopyridine-3-sulfonate step2->intermediate2 step3 Chlorination (e.g., PCl₅ or POCl₃) intermediate2->step3 intermediate3 5-Bromopyridine-3-sulfonyl chloride step3->intermediate3 step4 Amination (Methylamine) intermediate3->step4 product This compound step4->product

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of 5-Bromopyridine-3-sulfonyl chloride

  • To a solution of sodium 5-bromopyridine-3-sulfonate in a suitable solvent (e.g., acetonitrile), add a chlorinating agent such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) portion-wise at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by carefully pouring the mixture onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromopyridine-3-sulfonyl chloride.

Step 2: Synthesis of this compound

  • Dissolve the crude 5-bromopyridine-3-sulfonyl chloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0 °C and add a solution of methylamine in the same solvent dropwise. A base such as triethylamine or pyridine can be added to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

In Vitro Carbonic Anhydrase Inhibition Assay

To evaluate the inhibitory activity of this compound against carbonic anhydrase isoforms, a stopped-flow CO₂ hydrase assay can be employed.[5]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA) as the substrate

  • Buffer solution (e.g., Tris-HCl)

  • This compound (dissolved in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a stopped-flow instrument, rapidly mix the enzyme solution with the substrate solution (NPA) in the presence and absence of the inhibitor.

  • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).

  • Calculate the initial rates of the enzymatic reaction.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition versus the inhibitor concentration.

Applications in Drug Discovery

The pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically approved drugs.[2][3] The versatility of this scaffold allows for modifications to fine-tune the pharmacokinetic and pharmacodynamic properties of a compound. The introduction of a bromine atom can enhance lipophilicity, potentially improving membrane permeability, and can also participate in halogen bonding with target proteins.

Given the potential for carbonic anhydrase inhibition, this compound and its analogs could be investigated for their utility in:

  • Oncology: As inhibitors of tumor-associated CA isoforms.

  • Glaucoma: By targeting CA isoforms in the eye to reduce intraocular pressure.

  • Anticonvulsants: As some sulfonamides exhibit activity against neurological disorders.

Further studies are warranted to fully elucidate the biological activity profile and therapeutic potential of this compound.

Safety and Handling

This technical guide serves as a foundational resource for researchers interested in this compound. The provided information on its properties, potential biological activities, and experimental protocols is intended to facilitate further investigation into this promising compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-N-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Bromo-N-methylpyridine-3-sulfonamide. Due to the limited availability of direct experimental data for this specific compound, this guide also furnishes detailed, standard experimental protocols for the determination of key physicochemical parameters. This allows researchers to ascertain these properties in-house. Furthermore, potential biological activities are discussed based on related pyridine-3-sulfonamide derivatives, offering a starting point for further investigation.

Core Physicochemical Data

Currently, detailed experimental data for this compound is not extensively published. The following table summarizes the available information.

PropertyValueSource
CAS Number 173999-19-4CymitQuimica[1]
Molecular Formula C₆H₇BrN₂O₂SCymitQuimica[1]
Molecular Weight 251.1 g/mol CymitQuimica[1]
Physical Form SolidCymitQuimica[1]
Purity ≥96%CymitQuimica[1]

Experimental Protocols for Physicochemical Characterization

To empower researchers to fill the existing data gaps for this compound, this section details standard laboratory protocols for determining key physicochemical properties.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[2]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass turns into a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures. The Thiele tube method is suitable for determining the boiling point of small quantities of a substance.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of the compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the sample.[3][4]

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[5]

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.[3][6]

  • Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, heating is stopped. The liquid in the Thiele tube will begin to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at that atmospheric pressure.[5]

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state, solubility, and ultimately the pharmacokinetic profile of a drug candidate. For sulfonamides, which can be poorly soluble in water, methods that can handle such compounds are necessary.

Methodology: LC-PDA Method with Yasuda-Shedlovsky Extrapolation

This method is advantageous as it requires only a small amount of sample and can be used for compounds with low aqueous solubility.[7][8]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile).

  • Mobile Phase Preparation: A series of buffered mobile phases with varying pH values are prepared in different acetonitrile-water compositions (e.g., 15%, 30%, 40%, 50% v/v acetonitrile).[8]

  • Chromatographic Analysis: The sample is injected into a reversed-phase liquid chromatography system equipped with a photodiode array (PDA) detector. The retention time and UV-Vis spectrum at the peak maximum are recorded for each pH and solvent composition.[7][8]

  • Data Analysis: The pKa value is determined by analyzing the change in retention time or the UV-Vis spectrum as a function of pH.

  • Aqueous pKa Extrapolation: To determine the pKa in a purely aqueous environment, the pKa values obtained in the different acetonitrile-water mixtures are plotted against the mole fraction of acetonitrile. A linear extrapolation to zero acetonitrile concentration (Yasuda-Shedlovsky extrapolation) yields the aqueous pKa value.[9][10]

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[11]

  • Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at that specific temperature and pH.

Potential Biological Activities and Logical Relationships

While specific biological data for this compound is not available, the broader class of pyridine-3-sulfonamide derivatives has been investigated for various therapeutic applications. These compounds are known to exhibit a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs. Pyridine-based sulfonamides have shown activity against various bacterial and fungal strains.[12][13]

  • Antiviral Activity: Certain pyridyl-sulfonamide derivatives have been reported as PI3K and PI4K inhibitors, which can confer antiviral properties.[12][14]

  • Antitumor and Antiproliferative Activity: Pyridine derivatives are a common scaffold in the design of anticancer agents, and some have demonstrated antiproliferative effects on various cancer cell lines.[15]

  • Anti-inflammatory Activity: The sulfonamide and pyridine moieties are present in several anti-inflammatory drugs.[12]

The following diagram illustrates the logical workflow for the physicochemical and initial biological characterization of a novel compound like this compound.

G A This compound (CAS: 173999-19-4) B Melting Point Determination A->B C Boiling Point Determination (under reduced pressure) A->C D pKa Determination (LC-PDA) A->D E Aqueous Solubility (Shake-Flask) A->E F LogP/LogD Determination (e.g., HPLC-based) A->F G Antimicrobial Screening D->G I Antiproliferative Screening (Cancer Cell Lines) D->I E->G E->I F->G H Antiviral Screening F->H F->I J Enzyme Inhibition Assays (e.g., Kinases) F->J

Workflow for Physicochemical and Biological Characterization.

The following diagram illustrates the potential, generalized biological activities of pyridine-3-sulfonamide derivatives based on existing literature.

G A Pyridine-3-sulfonamide Derivatives B Antimicrobial A->B Inhibition of microbial growth C Antiviral A->C e.g., PI3K/PI4K inhibition D Antitumor A->D Antiproliferative effects E Anti-inflammatory A->E Modulation of inflammatory pathways

Potential Biological Activities of Pyridine-3-sulfonamide Derivatives.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-N-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-Bromo-N-methylpyridine-3-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. The described methodology is based on established chemical transformations and provides a step-by-step approach from commercially available starting materials.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved in a three-step sequence starting from 3-aminopyridine. The pathway involves an initial bromination, followed by a Sandmeyer reaction to introduce the sulfonyl chloride moiety, and concludes with a nucleophilic substitution with methylamine to afford the final product.

Synthesis_Pathway 3-Aminopyridine 3-Aminopyridine 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine 3-Aminopyridine->3-Amino-5-bromopyridine 1. Bromination 5-Bromopyridine-3-sulfonyl_chloride 5-Bromopyridine-3-sulfonyl_chloride 3-Amino-5-bromopyridine->5-Bromopyridine-3-sulfonyl_chloride 2. Sandmeyer Reaction This compound This compound 5-Bromopyridine-3-sulfonyl_chloride->this compound 3. Amination

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromopyridine

This initial step can be accomplished via two primary methods: Hofmann rearrangement of 5-bromonicotinamide or reduction of 5-bromo-3-nitropyridine. The choice of method may depend on the availability of starting materials and desired scale.

Method A: Hofmann Rearrangement of 5-Bromonicotinamide

This method is a classical approach for the conversion of an amide to a primary amine with one fewer carbon atom.

Hofmann_Rearrangement 5-Bromonicotinamide 5-Bromonicotinamide Reaction Hofmann Rearrangement 5-Bromonicotinamide->Reaction Reagents NaOH, Br2, H2O Reagents->Reaction 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Reaction->3-Amino-5-bromopyridine

Figure 2: Workflow for the Hofmann Rearrangement.

Experimental Protocol:

  • To a pre-cooled aqueous solution (340 mL) containing sodium hydroxide (31.8 g, 0.79 mol) and bromine (40.7 g, 0.255 mol), add 5-bromonicotinamide (42.0 g, 0.209 mol).

  • Allow the reaction mixture to gradually warm to room temperature, and then heat at 70 °C for 1 hour.

  • After completion, cool the resulting brown suspension to room temperature.

  • Treat the aqueous phase with saturated brine and extract three times with a 1:1 solvent mixture of THF and tert-butyl methyl ether.

  • Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash chromatography (eluent: heptane/ethyl acetate 1:1) to yield 3-amino-5-bromopyridine as a brown solid.

ParameterValueReference
Yield 70%[1]
Starting Material 5-Bromonicotinamide[1]
Key Reagents Sodium hydroxide, Bromine[1]
Solvent Water, THF, tert-butyl methyl ether[1]
Temperature 0 °C to 70 °C[1]
Reaction Time ~2 hours[1]

Method B: Reduction of 5-Bromo-3-nitropyridine

This method offers a high-yielding alternative for the synthesis of 3-amino-5-bromopyridine.

Experimental Protocol:

  • In a flask under a nitrogen atmosphere, combine 5-bromo-3-nitropyridine (0.6 mmol, 121.8 mg), water (6 mmol, 108.0 mg), Pd/C (0.03 mmol, 6.4 mg), and tetrahydroxydiboron (1.98 mmol, 177.5 mg) in acetonitrile (1 mL).

  • Stir the reaction mixture at 50 °C for 24 hours, monitoring the reaction progress by TLC.

  • Upon completion, add 10 mL of water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (V petroleum ether: V ethyl acetate = 3:1) to obtain 3-amino-5-bromopyridine as a white solid.

ParameterValueReference
Yield 96%[1]
Starting Material 5-Bromo-3-nitropyridine[1]
Key Reagents Pd/C, Tetrahydroxydiboron[1]
Solvent Acetonitrile, Water[1]
Temperature 50 °C[1]
Reaction Time 24 hours[1]
Step 2: Synthesis of 5-Bromopyridine-3-sulfonyl chloride

This transformation is achieved via a Sandmeyer reaction, which converts the primary amino group of 3-amino-5-bromopyridine into a sulfonyl chloride group.

Sandmeyer_Reaction 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Diazotization 1. NaNO2, HCl 3-Amino-5-bromopyridine->Diazotization Sulfonylation 2. SO2, CuCl Diazotization->Sulfonylation 5-Bromopyridine-3-sulfonyl_chloride 5-Bromopyridine-3-sulfonyl_chloride Sulfonylation->5-Bromopyridine-3-sulfonyl_chloride

Figure 3: Key stages of the Sandmeyer reaction for sulfonyl chloride synthesis.

Experimental Protocol (General Procedure):

  • Dissolve 3-amino-5-bromopyridine in a suitable acidic medium (e.g., a mixture of concentrated HCl and glacial acetic acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture.

  • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromopyridine-3-sulfonyl chloride.

ParameterValueReference
Yield Moderate to Good (Typical for Sandmeyer reactions)General Knowledge
Starting Material 3-Amino-5-bromopyridineGeneral Knowledge
Key Reagents Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(I) chlorideGeneral Knowledge
Solvent Acetic acid, WaterGeneral Knowledge
Temperature 0-5 °C to Room TemperatureGeneral Knowledge
Reaction Time Several hoursGeneral Knowledge
Step 3: Synthesis of this compound

The final step involves the reaction of the sulfonyl chloride intermediate with methylamine to form the desired sulfonamide.

Experimental Protocol (General Procedure):

  • Dissolve 5-bromopyridine-3-sulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath.

  • Add a solution of methylamine (e.g., 40% in water or a solution in THF) dropwise to the cooled solution of the sulfonyl chloride. An excess of methylamine is typically used to act as both the nucleophile and the base to neutralize the HCl byproduct.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

ParameterValueReference
Yield Good to ExcellentGeneral Knowledge
Starting Material 5-Bromopyridine-3-sulfonyl chlorideGeneral Knowledge
Key Reagents MethylamineGeneral Knowledge
Solvent Dichloromethane or THFGeneral Knowledge
Temperature 0 °C to Room TemperatureGeneral Knowledge
Reaction Time Several hoursGeneral Knowledge

Physicochemical and Spectral Data

Quantitative data for the target compound and its key intermediate is crucial for characterization and quality control.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3-Amino-5-bromopyridineC₅H₅BrN₂173.01Brown to white solid
5-Bromopyridine-3-sulfonyl chlorideC₅H₃BrClNO₂S256.51White to off-white solid
This compoundC₆H₇BrN₂O₂S251.10Solid (expected)

Table 2: Spectral Data (Expected)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
This compoundAromatic protons, N-H proton, N-methyl singletAromatic carbons, N-methyl carbon[M+H]⁺, characteristic isotopic pattern for Bromine

Conclusion

The outlined three-step synthesis provides a reliable and scalable pathway to this compound. The procedures are based on well-established organic reactions, and the starting materials are commercially accessible. This guide offers a solid foundation for researchers and chemists in the pharmaceutical industry to produce this key intermediate for further derivatization and incorporation into novel drug candidates. Experimental optimization of the Sandmeyer and amination steps may be required to achieve maximum yields and purity.

References

Spectroscopic and Synthetic Profile of 5-Bromo-N-methylpyridine-3-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Bromo-N-methylpyridine-3-sulfonamide, a key intermediate in medicinal chemistry. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide presents a detailed, predicted spectroscopic profile based on analogous compounds, alongside a robust, generalized synthetic protocol.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related compounds, including 5-bromopyridine-3-sulfonamide and various N-alkylated sulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.90Doublet (d)1HH-2 (Pyridine)
~8.75Triplet (t)1HH-6 (Pyridine)
~8.20Triplet (t)1HH-4 (Pyridine)
~5.00Quartet (q)1HNH
~2.70Doublet (d)3HN-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~152.0C-6 (Pyridine)
~148.0C-2 (Pyridine)
~140.0C-4 (Pyridine)
~138.0C-3 (Pyridine)
~122.0C-5 (Pyridine)
~30.0N-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H Stretch
~3100-3000Medium-WeakC-H Aromatic Stretch
~1600MediumC=C Aromatic Stretch
~1470MediumC=N Aromatic Stretch
~1340StrongSO₂ Asymmetric Stretch
~1160StrongSO₂ Symmetric Stretch
~910MediumS-N Stretch
~800StrongC-Br Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative Intensity (%)Assignment
251/253High[M]⁺ (Molecular ion with Br isotopes)
187/189Medium[M - SO₂]⁺
172/174Medium[M - SO₂NHCH₃]⁺
156High[C₅H₃BrN]⁺
92Medium[C₅H₄N]⁺
78Low[C₄H₂N]⁺

Experimental Protocol: Synthesis of this compound

This section details a generalized experimental procedure for the synthesis of this compound from its precursor, 5-bromopyridine-3-sulfonyl chloride.

Materials and Methods
  • 5-bromopyridine-3-sulfonyl chloride

  • Methylamine (2M solution in THF or as a gas)

  • Triethylamine or Pyridine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Procedure
  • Reaction Setup: A solution of 5-bromopyridine-3-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Addition of Amine: A solution of methylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane is added dropwise to the cooled solution of the sulfonyl chloride over a period of 15-20 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Synthesis_Workflow Synthesis of this compound start 5-bromopyridine-3-sulfonyl chloride product This compound start->product Reaction reagent Methylamine (CH3NH2) Triethylamine (Base) reagent->product Reactants solvent Dichloromethane (DCM) 0°C to RT solvent->product Conditions

Caption: Synthetic route to this compound.

Unraveling the Enigma: The Presumed Mechanism of Action of 5-Bromo-N-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for the Scientific Community

Notice of Limited Data: Extensive literature searches for "5-Bromo-N-methylpyridine-3-sulfonamide" have not yielded specific data regarding its mechanism of action, molecular targets, or defined effects on cellular pathways. The information presented herein is therefore based on the well-established pharmacology of the broader sulfonamide and pyridine-containing chemical classes. This document serves as a foundational guide, postulating the likely activities of the title compound based on its structural motifs, and is intended to inform future research endeavors.

The Sulfonamide Moiety: A Competitive Inhibitor of Folate Synthesis

The core functional group of this compound is the sulfonamide (-SO₂NH-). Historically, sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have paved the way for the modern antibiotic era.[1] Their primary mechanism of action in bacteria is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[1]

DHPS is a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway. It catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate. Because of their structural similarity to PABA, sulfonamides can bind to the active site of DHPS, acting as a competitive antagonist.[2] This inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides (and thus DNA and RNA) and certain amino acids. By disrupting folate synthesis, sulfonamides are bacteriostatic, meaning they inhibit the growth and multiplication of bacteria rather than killing them outright.[1]

It is important to note that humans are not affected by this mechanism as they obtain folate from their diet and do not possess the DHPS enzyme.[1]

The Pyridine Ring: A Privileged Scaffold in Drug Discovery

The presence of a pyridine ring in the structure of this compound is also significant. Pyridine is a six-membered aromatic heterocycle containing a nitrogen atom, a structure found in numerous natural products and approved pharmaceutical agents.[3] The nitrogen atom can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets. The pyridine scaffold is known to contribute to a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[4][5]

Postulated Mechanism of Action for this compound

Based on its constituent parts, the most probable primary mechanism of action for this compound, should it possess antimicrobial properties, is the inhibition of bacterial folate synthesis via the competitive inhibition of dihydropteroate synthase. The bromo and N-methyl substitutions on the pyridine ring would modulate the compound's physicochemical properties, such as its solubility, lipophilicity, and electronic distribution, which in turn could influence its potency, selectivity, and pharmacokinetic profile.

Quantitative Data and Experimental Protocols

As of the date of this publication, no specific quantitative data (e.g., IC50, Ki) or detailed experimental protocols for this compound have been identified in the public domain. The compound is available from commercial chemical suppliers, indicating its potential use in research and development.[6][7][8][9] Researchers investigating this compound would need to establish and validate their own experimental workflows.

A general experimental approach to characterize the mechanism of action would involve:

  • Antimicrobial Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) against a panel of bacterial strains.

  • Enzyme Inhibition Assays: Directly measuring the inhibitory activity against purified dihydropteroate synthase.

  • Folate Pathway Analysis: Assessing the impact on downstream products of the folate pathway in treated bacteria.

  • In Silico Modeling: Performing molecular docking studies to predict the binding mode of the compound in the active site of DHPS.

Visualizing the General Sulfonamide Mechanism of Action

The following diagram illustrates the established mechanism of action for antibacterial sulfonamides.

Sulfonamide_Mechanism cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid Synthesis DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Reduction Nucleotides Nucleotides, Amino Acids Tetrahydrofolic_acid->Nucleotides Biosynthesis Sulfonamide This compound (as a Sulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: General mechanism of action of sulfonamides as competitive inhibitors of dihydropteroate synthase (DHPS).

Conclusion

While the specific biological activities of this compound remain to be elucidated through dedicated research, its chemical structure strongly suggests a potential role as an inhibitor of bacterial folate synthesis. This technical guide provides a foundational understanding based on the established pharmacology of sulfonamides and pyridines, offering a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further investigation is required to characterize its precise mechanism of action, target specificity, and overall pharmacological profile.

References

The Expanding Therapeutic Landscape of Pyridine Sulfonamides: An In-depth Technical Guide to Their Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the biological targets of pyridine sulfonamides, a versatile class of compounds with significant therapeutic potential. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways to serve as a critical resource for researchers in drug discovery and development.

Executive Summary

Pyridine sulfonamides are a prominent scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide delves into the molecular interactions of these compounds with key protein targets, including enzymes and receptors that are implicated in a variety of diseases. The primary focus is on their well-established roles as inhibitors of Carbonic Anhydrases (CAs), and their emerging potential as modulators of Tubulin polymerization, Cyclooxygenase (COX) enzymes, Dihydropteroate Synthase (DHPS), and Endothelin Receptors. Through a systematic presentation of quantitative data, experimental methodologies, and pathway visualizations, this whitepaper aims to accelerate further research and development of pyridine sulfonamide-based therapeutics.

Key Biological Targets and Quantitative Data

The therapeutic effects of pyridine sulfonamides are a direct consequence of their interaction with specific biological targets. This section details the primary protein targets identified to date and presents a summary of the quantitative data regarding the inhibitory or antagonistic activity of various pyridine sulfonamide derivatives.

Carbonic Anhydrases (CAs)

Pyridine sulfonamides are potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and their dysregulation is associated with several pathologies, including glaucoma, epilepsy, and cancer. In particular, the tumor-associated isoforms CA IX and CA XII are highly expressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.

Compound ClassTarget Isoform(s)Inhibition Constant (Kᵢ) / IC₅₀Reference
Pyrazolo[4,3-c]pyridine SulfonamideshCA I, hCA II, hCA IX, hCA XIIKᵢ values ranging from nM to µM
4-Substituted Pyridine-3-SulfonamideshCA I, hCA II, hCA IX, hCA XIIKᵢ values ranging from nM to µM
Pyridine-based SulfonamideshCA I, II, IV, IXKᵢ values in the nM to µM range
Tubulin

Certain pyridine sulfonamide derivatives have been identified as inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis, making them promising candidates for anticancer drug development.

Compound ClassTargetIC₅₀Reference
Sulfonamide-functionalized Pyridine CarbothioamidesTubulin PolymerizationIC₅₀ values in the low µM range
Cyclooxygenases (COX)

Cyclooxygenases are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that play crucial roles in inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation and in various cancers. Some sulfonamide-containing compounds, including pyridine derivatives, have been investigated as selective COX-2 inhibitors.

Compound ClassTargetIC₅₀Selectivity Index (COX-1/COX-2)Reference
Imidazo[1,2-a]pyridine-based SulfonamidesCOX-2IC₅₀ values in the nM to µM rangeHigh selectivity for COX-2
Pyrazole-based SulfonamidesCOX-2IC₅₀ values in the µM rangeModerate to high selectivity
Pyrazolo[3,4-b]pyridine derivativesCOX-2IC₅₀ values in the nM to µM rangeHigh selectivity for COX-2
Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase is a crucial enzyme in the folate biosynthesis pathway of bacteria, which is essential for their growth and replication. Sulfonamides, including those with a pyridine moiety, act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA). This mechanism of action forms the basis of their antibacterial activity.

Compound ClassTargetIC₅₀Reference
N-Sulfonamide 2-Pyridone DerivativesDHPS and DHFRIC₅₀ values in the µg/mL range
Endothelin Receptors

Endothelin receptors (ETₐ and ETₑ) are G protein-coupled receptors that mediate the effects of endothelins, potent vasoconstricting peptides. Antagonism of the ETₐ receptor, in particular, has been a therapeutic strategy for conditions like pulmonary arterial hypertension. Certain biphenylsulfonamide derivatives containing isoxazole, a common bioisostere for pyridine, have been developed as potent and selective ETₐ receptor antagonists.

Compound ClassTargetKᵢ / pIC₅₀Reference
N-Isoxazolyl BiphenylsulfonamidesETₐ ReceptorKᵢ values in the sub-nM to nM range
5-(Dimethylamino)-N-pyrazinyl-1-naphthalenesulfonamidesETₐ ReceptorpIC₅₀ of 8.1

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Principle: The assay monitors the pH change resulting from the CA-catalyzed hydration of CO₂. The initial rate of the reaction is determined by observing the change in absorbance of a pH indicator.

Materials:

  • Stopped-flow spectrophotometer

  • Purified CA isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (pyridine sulfonamides) dissolved in an appropriate solvent (e.g., DMSO)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the CA isozymes in buffer. Prepare serial dilutions of the test compounds.

  • Reaction Setup: The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated water in the presence of the pH indicator.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over a short period (milliseconds to seconds) at a specific wavelength.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear phase of the absorbance change. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution (CA Isoform) Mixing Rapid Mixing (Stopped-Flow) Enzyme->Mixing Inhibitor Inhibitor Solution (Pyridine Sulfonamide) Inhibitor->Mixing CO2_Sol CO2-Saturated Water CO2_Sol->Mixing Buffer_Ind Buffer with pH Indicator Buffer_Ind->Mixing Measurement Absorbance Measurement Mixing->Measurement pH change Rate_Calc Initial Rate Calculation Measurement->Rate_Calc IC50_Calc IC50 Determination Rate_Calc->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Stopped-Flow CO₂ Hydrase Assay Workflow
In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer with temperature control

  • Purified tubulin

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., PIPES buffer)

  • Test compounds

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

  • Incubation: Add the test compound or vehicle control to the reaction mixture and incubate on ice.

  • Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.

  • Monitoring: Monitor the increase in absorbance at 340 nm over time.

  • Data Analysis: Compare the polymerization curves in the presence and absence of the test compound. The IC₅₀ value is the concentration of the compound that inhibits the extent of polymerization by 50%.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Tubulin Solution Mix Mix on Ice Tubulin->Mix GTP GTP Solution GTP->Mix Buffer Polymerization Buffer Buffer->Mix Compound Test Compound Compound->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (340 nm) Incubate->Measure Polymerization Plot Plot Absorbance vs. Time Measure->Plot IC50 Determine IC50 Plot->IC50

Tubulin Polymerization Assay Workflow
Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay quantifies the amount of prostaglandin E₂ (PGE₂) produced from the enzymatic conversion of arachidonic acid by COX enzymes. The PGE₂ levels are typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds

  • Reaction buffer

  • PGE₂ ELISA kit

Procedure:

  • Enzyme Reaction: Incubate the COX enzyme with the test compound or vehicle control.

  • Substrate Addition: Add arachidonic acid to initiate the reaction.

  • Reaction Termination: Stop the reaction after a defined period.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the reaction mixture using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay determines the inhibitory effect of compounds on the bacterial enzyme DHPS.

Principle: The activity of DHPS can be measured by monitoring the consumption of its substrate, p-aminobenzoic acid (pABA), or by a coupled enzymatic assay where the product, dihydropteroate, is further converted by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Purified DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • p-aminobenzoic acid (pABA)

  • Test compounds

  • (For coupled assay) Dihydrofolate reductase (DHFR) and NADPH

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing DHPS, DHPP, pABA, and the test compound.

  • Incubation: Incubate the reaction mixture at a specific temperature.

  • Detection:

    • Direct Assay: Measure the decrease in pABA concentration using a colorimetric method.

    • Coupled Assay: Monitor the decrease in NADPH absorbance at 340 nm.

  • Data Analysis: Determine the initial reaction rates and calculate the IC₅₀ values for the test compounds.

Endothelin Receptor Binding Assay

This assay is used to determine the affinity of a compound for endothelin receptors.

Principle: A radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) is used to bind to membranes prepared from cells expressing the endothelin receptor (ETₐ or ETₑ). The ability of a test compound to displace the radioligand is measured, and its binding affinity (Kᵢ) is determined.

Materials:

  • Cell membranes expressing ETₐ or ETₑ receptors

  • Radiolabeled endothelin (e.g., [¹²⁵I]ET-1)

  • Test compounds

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with the radiolabeled endothelin and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

Understanding the signaling pathways in which the biological targets of pyridine sulfonamides are involved is crucial for elucidating their mechanisms of action and predicting their therapeutic and potential adverse effects.

Carbonic Anhydrase IX and Tumor Hypoxia Signaling

In hypoxic tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and activates the transcription of numerous genes, including CA9, which encodes for

Technical Whitepaper: Synthesis, Characterization, and Biological Activity of Bromophenyl-Substituted Imidazo[1,2-a]pyridine-Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for the specific compound "5-Bromo-N-methylpyridine-3-sulfonamide" did not yield sufficient public-domain data to construct a comprehensive technical guide covering synthesis, experimental protocols, and biological activity. Therefore, this guide focuses on a closely related, well-documented class of compounds: 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-sulfonamide derivatives . The methodologies and data presented are based on published research and provide a thorough overview for scientific and drug development applications.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Similarly, nitrogen-containing heterocyclic scaffolds like imidazo[1,2-a]pyridine are of significant interest due to their prevalence in biologically active molecules and approved pharmaceuticals, exhibiting activities such as anticancer, anti-inflammatory, and antiviral effects.

This technical guide details the synthesis, characterization, and biological evaluation of a novel series of hybrid molecules that incorporate a 2-(4-bromophenyl)imidazo[1,2-a]pyridine core with various sulfonamide moieties. This strategic combination aims to leverage the pharmacological potential of both scaffolds. The following sections provide detailed experimental protocols, quantitative data, and workflow diagrams to serve as a comprehensive resource for researchers in the field.

Synthesis and Experimental Protocols

The synthesis of the target sulfonamide derivatives is achieved through a multi-step process starting from 2-aminopyridine. The general synthetic pathway is outlined below.

General Synthetic Workflow

The overall process involves three key stages:

  • Synthesis of the Imidazo[1,2-a]pyridine Core: Cyclization of 2-aminopyridine with a brominated phenacyl bromide.

  • Chlorosulfonation: Introduction of a sulfonyl chloride group onto the imidazo[1,2-a]pyridine scaffold.

  • Sulfonamide Formation: Coupling of the sulfonyl chloride intermediate with various primary or secondary amines.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Chlorosulfonation cluster_2 Stage 3: Sulfonamide Formation A 2-Aminopyridine C 2-(4-bromophenyl)imidazo[1,2-a]pyridine (1) A->C MgO, Ethanol/Water, Reflux B p-bromo phenacyl bromide B->C MgO, Ethanol/Water, Reflux E 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-sulfonyl chloride (2) C->E Chloroform, -5°C to RT D Chlorosulfonic Acid D->E G Final Imidazo[1,2-a]pyridine-Sulfonamide Derivatives (3-5) E->G F Various Amines (R1R2NH) F->G Grand Method

Caption: Synthetic workflow for producing bromophenyl-substituted imidazo[1,2-a]pyridine-sulfonamides.

Detailed Experimental Protocols

The following protocols are adapted from the methodologies described by Ahamed et al.

Protocol 2.2.1: Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine (Compound 1)

  • Combine 2-aminopyridine (0.94 g, 0.1 mol), p-bromo phenacyl bromide (2.7 g, 0.1 mol), and magnesium oxide (4 g, 0.01 mol) in a mixture of ethanol (50 ml) and water (30 ml).

  • Reflux the mixture for 10 hours with stirring.

  • After cooling to room temperature, extract the product with chloroform (25 ml).

  • Evaporate the solvent from the organic layer.

  • Recrystallize the resulting precipitate from 98% ethanol to yield the pure product.

Protocol 2.2.2: Synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-sulfonyl chloride (Compound 2)

  • Dissolve Compound 1 (2.7 g, 0.01 mol) in 10 ml of chloroform in a flask equipped with a dropping funnel.

  • Cool the solution to -5 °C in an ice bath.

  • Add chlorosulfonic acid (6 ml) dropwise over a period of one hour while maintaining the temperature at -5 °C and stirring.

  • Continue stirring for 15 hours, allowing the mixture to gradually warm to room temperature.

  • Pour the reaction mixture into an ice/water slurry to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry at room temperature.

  • Recrystallize the crude product from 98% ethanol.

Protocol 2.2.3: General Procedure for the Synthesis of Imidazo[1,2-a]pyridine Sulfonamides (Compounds 3-5)

  • The sulfonyl chloride derivative (Compound 2) is treated with various amines to produce the final sulfonamide compounds.

  • The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • (Note: The original literature refers to a "grand method" without specifying the exact conditions such as solvent, temperature, and base. A typical procedure would involve reacting the sulfonyl chloride with an excess of the desired amine in an aprotic solvent like dichloromethane or THF, often in the presence of a non-nucleophilic base like triethylamine or pyridine.)

Quantitative Data

The synthesized compounds were characterized by various spectroscopic methods. While the full quantitative biological data (e.g., IC50 values) from the referenced study is qualitative in its reporting, the characterization data confirms the successful synthesis of the target structures.

Table 1: Physicochemical and Spectroscopic Characterization Data

CompoundMolecular FormulaYield (%)Melting Point (°C)Key FTIR (cm⁻¹) BandsKey ¹H NMR (δ ppm) Signals
1 C₁₃H₉BrN₂85170-1723055 (C-H arom), 1633 (C=N), 748 (C-Br)7.5-8.5 (m, Ar-H), 9.2 (s, Imidazole-H)
2 C₁₃H₈BrClN₂O₂S78190-1921377 (SO₂ asym), 1178 (SO₂ sym), 750 (C-Br)7.6-8.6 (m, Ar-H), 9.3 (s, Imidazole-H)
3 C₂₀H₁₆BrN₃O₂S75218-2203320 (N-H), 1340 (SO₂ asym), 1160 (SO₂ sym)7.0-8.5 (m, Ar-H), 9.1 (s, Imidazole-H)
4 C₂₃H₂₀BrN₃O₂S80225-2273310 (N-H), 1345 (SO₂ asym), 1165 (SO₂ sym)2.3 (s, CH₃), 7.1-8.6 (m, Ar-H)
5 C₁₉H₁₉BrN₄O₄S₂70230-2323350, 3250 (NH₂), 1330 (SO₂ asym), 1150 (SO₂ sym)6.8-8.4 (m, Ar-H), 10.2 (s, SO₂NH)

Data compiled and interpreted from Ahamed et al. (2025).

Biological Activity and Potential Applications

Anticancer and Antioxidant Activity

The synthesized sulfonamide derivatives underwent evaluation for their antiproliferative characteristics against two cancer cell lines (MCF-7 and HepG2) and for their antioxidant activity. While specific IC50 values are not provided in the abstract, the research indicates that the compounds possess promising activity, warranting further investigation.

Proposed Mechanism and Signaling

Sulfonamides can exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, or inhibition of kinases involved in cell proliferation and survival. The imidazo[1,2-a]pyridine core is also known to be a scaffold for kinase inhibitors. Molecular docking studies performed on these compounds can help elucidate potential protein targets.

G cluster_0 Drug-Target Interaction cluster_1 Cellular Signaling Pathway Compound Imidazo[1,2-a]pyridine Sulfonamide Derivative Target Protein Kinase (e.g., in Cancer Cell) Compound->Target Inhibition Pathway Proliferation Pathway (e.g., MAPK/ERK) Target->Pathway Blocks Signal Transduction Upstream Growth Factor Signal Upstream->Pathway Downstream Transcription Factors (e.g., c-Myc) Pathway->Downstream Apoptosis Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: A potential mechanism of action for anticancer sulfonamides via kinase inhibition.

Conclusion

The family of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-sulfonamide derivatives represents a promising class of compounds with potential therapeutic applications. The synthetic route is robust and provides access to a variety of analogues by modifying the amine component in the final step. The preliminary biological data suggests that these compounds are active against cancer cell lines and possess antioxidant properties. This guide provides the foundational chemical and procedural information necessary for researchers to further explore this scaffold, optimize its properties, and investigate its full therapeutic potential.

References

The Dawn of a Chemotherapeutic Era: A Technical Guide to the Discovery and Evolution of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of sulfonamide drugs, the first class of synthetic antimicrobial agents that revolutionized medicine. We delve into their mechanism of action, the evolution of their chemical structures, and their expanding therapeutic applications beyond bacterial infections. This document provides a comprehensive resource, including comparative quantitative data, detailed experimental protocols, and visualizations of key biological pathways and drug discovery workflows, to support ongoing research and development in this critical area of medicinal chemistry.

A Landmark Discovery and Historical Progression

The journey of sulfonamides began in the early 20th century in the laboratories of Bayer AG, Germany. In 1932, a team led by physician and researcher Gerhard Domagk was investigating synthetic dyes for potential antibacterial properties.[1] This research culminated in the discovery of a red azo dye, Prontosil, which demonstrated remarkable efficacy in treating streptococcal infections in mice.[2][3] Domagk's groundbreaking work, for which he was awarded the 1939 Nobel Prize in Physiology or Medicine, marked the dawn of the antibiotic era.[4][5]

It was later discovered by researchers at the Pasteur Institute in France that Prontosil was a prodrug, being metabolized in the body to its active form, sulfanilamide.[6] This revelation was a double-edged sword for Bayer; sulfanilamide had been first synthesized in 1908 and its patent had expired, making it freely available for production by any pharmaceutical company.[1] This led to a surge in the production and availability of "sulfa drugs" in the late 1930s.[1]

The initial success of sulfanilamide spurred the synthesis of thousands of derivatives, leading to the development of more potent and less toxic compounds.[1] This era of chemical modification brought forth key sulfonamides like sulfapyridine in 1938 for treating pneumonia, sulfacetamide in 1941 for urinary tract infections, and sulfathiazole, which was widely used during World War II to prevent wound infections.[6][7] The timeline below highlights some of the key milestones in the early history of sulfonamide development.

Table 1: Timeline of Early Sulfonamide Discoveries

YearEventSignificance
1908Paul Gelmo synthesizes sulfanilamide.The active metabolite of Prontosil was created years before its antibacterial properties were known.
1932Gerhard Domagk discovers the antibacterial effects of Prontosil.[2]First demonstration of a synthetic compound's ability to cure systemic bacterial infections.
1935Domagk publishes his findings on Prontosil.[4]The official announcement that ushered in the era of sulfonamide chemotherapy.
1935French researchers identify sulfanilamide as the active metabolite of Prontosil.Explained the mechanism of action and made the active compound widely accessible.
1938Sulfapyridine is introduced.[7]A more effective sulfonamide for treating pneumococcal infections.
1941Sulfacetamide is discovered.[7]Became a key treatment for urinary tract infections.
1942Succinoylsulfathiazole is developed.[7]A poorly absorbed sulfonamide for treating gastrointestinal infections.

The widespread use of sulfonamides in the pre-penicillin era dramatically reduced mortality rates from many common bacterial infections.[1] However, the emergence of bacterial resistance and the discovery of penicillin and other, more potent antibiotics led to a decline in their use as first-line antibacterial agents.[8] Despite this, sulfonamides remain clinically relevant, often used in combination with other drugs like trimethoprim, and have found new life in a diverse range of therapeutic areas, including as diuretics, antidiabetic agents, and even anticancer therapies.[9][10]

Mechanism of Action: Targeting Folate Biosynthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[11] This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient for the production of DNA, RNA, and proteins.[12]

Bacteria must synthesize their own folic acid from para-aminobenzoic acid (PABA). Sulfonamides, due to their structural similarity to PABA, bind to the active site of DHPS, thereby blocking the conversion of PABA to dihydropteroate. This inhibition halts the folate synthesis pathway, leading to a depletion of essential metabolites and ultimately inhibiting bacterial growth and replication.[12] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[12]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Dihydrofolate->DHFR NucleicAcids Purines, Pyrimidines, Amino Acids (DNA, RNA, Protein Synthesis) Tetrahydrofolate->NucleicAcids Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Sulfonamides competitively inhibit dihydropteroate synthase, blocking the bacterial folic acid synthesis pathway.

Quantitative Data on Sulfonamide Activity

The efficacy of sulfonamides varies depending on the specific derivative and the target bacterial species. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MIC) and pharmacokinetic parameters, for several common sulfonamides.

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Sulfonamides (µg/mL)

SulfonamideStaphylococcus aureusEscherichia coli
Sulfanilamide>1000>1000
Sulfadiazine250[13]31.25[13]
Sulfamethoxazole256 - 512[14]125[13]
Sulfacetamide--
Data for Sulfacetamide was not readily available in the searched sources.

Table 3: Comparative Pharmacokinetic Parameters of Sulfonamides in Humans

ParameterSulfadiazineSulfamethoxazole
Protein Binding 50%71%
Elimination Half-life (t½) 7.0 hours7.9 hours
Apparent Volume of Distribution (Vd) 0.29 L/kg0.21 L/kg
Total Clearance 0.55 mL/min/kg0.31 mL/min/kg
Area Under the Curve (AUC₀₋∞) 510 mg/L·h795 mg/L·h
Data from a comparative study of intravenous administration.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sulfonamides.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test sulfonamide compounds

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline solution (0.85% w/v)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate them into a tube containing 5 mL of MHB.

    • Incubate the broth culture at 37°C for 18-24 hours.

    • Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Sulfonamide Dilutions:

    • Prepare a stock solution of the sulfonamide in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to achieve a range of desired concentrations. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock sulfonamide solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the sulfonamide that shows no visible growth.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of a sulfonamide to inhibit the activity of the DHPS enzyme.

Materials:

  • Purified DHPS enzyme

  • p-Aminobenzoic acid (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Test sulfonamide compounds

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing assay buffer, DHPP, PABA, DHFR, and NADPH.

  • Inhibitor Addition:

    • Add the test sulfonamide compound at various concentrations to the appropriate wells. Include a control with no inhibitor.

  • Enzyme Addition:

    • Initiate the reaction by adding the DHPS enzyme to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the kinetic curves.

    • Determine the IC₅₀ value for the sulfonamide inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Synthesis of Sulfanilamide from Aniline

This is a classic multi-step synthesis of the parent sulfonamide, sulfanilamide.[4][9]

Step 1: Acetanilide Synthesis

  • Dissolve 1 g of aniline in 30 mL of water and 1 mL of concentrated HCl in a 125 mL Erlenmeyer flask.

  • If the solution is colored, perform a vacuum filtration through a pad of decolorizing charcoal.

  • Prepare a solution of 1 g of sodium acetate in 6 mL of water.

  • Add 1.2 mL of acetic anhydride to the aniline solution with stirring, and immediately add the sodium acetate solution.

  • Stir the mixture, cool it in an ice bath, and collect the acetanilide product by vacuum filtration. Ensure the product is completely dry before proceeding.

Step 2: p-Acetamidobenzenesulfonyl Chloride Synthesis

  • In a dry 25-mL Erlenmeyer flask, add 0.5 g of dry acetanilide.

  • Carefully add 1.25 mL of chlorosulfonic acid dropwise using a Pasteur pipet. (Caution: Corrosive and reacts violently with water) .

  • After about 10 minutes, the reaction should subside. Heat the mixture in a hot water bath for approximately 10 minutes to complete the reaction.

  • Slowly and with stirring, pipet the mixture into 7 mL of ice water in another 25-mL Erlenmeyer flask. (Use extreme caution) .

  • Rinse the reaction flask with cold water and stir the product until a uniform white solid suspension is obtained.

  • Collect the p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it with cold water.

Step 3: p-Acetamidobenzenesulfonamide Synthesis

  • Transfer the moist solid from the previous step to a 25-mL Erlenmeyer flask.

  • Add 1.5 mL of concentrated aqueous ammonia and 1.5 mL of water.

  • Heat the mixture to just below boiling on a hot plate with occasional swirling for 5 minutes.

  • Cool the mixture in an ice bath and collect the p-acetamidobenzenesulfonamide by suction filtration.

Step 4: Sulfanilamide Synthesis

  • Transfer the moist solid to a 25-mL Erlenmeyer flask and add 0.5 mL of concentrated HCl and 1 mL of water.

  • Boil the mixture gently until the solid dissolves, and then continue heating at the boiling point for about 10 minutes.

  • Cool the solution to room temperature.

  • To the cool solution, add a saturated aqueous solution of 0.5 g of sodium bicarbonate until the solution is neutral to pH paper.

  • Cool the mixture in ice and collect the sulfanilamide product by vacuum filtration.

  • Recrystallize the sulfanilamide from water or ethanol to obtain the purified product.

The Modern Drug Discovery Workflow for Novel Sulfonamides

The discovery of novel sulfonamides today follows a structured and high-throughput workflow, a significant advancement from the trial-and-error methods of the past. This process is designed to efficiently identify and optimize new chemical entities with desired therapeutic properties.

Modern Sulfonamide Drug Discovery Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical Development Target_ID Target Identification (e.g., DHPS) Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) of Compound Libraries Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (Potency & Selectivity) Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR Lead_Opt Lead Optimization (ADME/Tox Properties) Preclinical Preclinical Studies (In vivo efficacy & safety) Lead_Opt->Preclinical SAR->Lead_Opt IND Investigational New Drug (IND) Application Preclinical->IND Clinical_Trials Clinical Trials (Phase I, II, III) IND->Clinical_Trials NDA New Drug Application (NDA) Clinical_Trials->NDA

References

Methodological & Application

Synthesis of 5-Bromo-N-methylpyridine-3-sulfonamide from 3-Aminopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 5-Bromo-N-methylpyridine-3-sulfonamide, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 3-aminopyridine.

Introduction

Pyridine sulfonamides are a significant class of heterocyclic compounds that are integral to the development of various therapeutic agents. The title compound, this compound, incorporates a bromine atom, which can serve as a handle for further functionalization through cross-coupling reactions, and a sulfonamide moiety, a common pharmacophore. This synthetic route provides a reliable method for accessing this important intermediate.

The overall synthetic pathway involves three key transformations:

  • Diazotization and Sulfonyl Chlorination: Conversion of 3-aminopyridine to pyridine-3-sulfonyl chloride.

  • Amidation: Reaction of pyridine-3-sulfonyl chloride with methylamine to yield N-methylpyridine-3-sulfonamide.

  • Regioselective Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring to afford the final product.

Experimental Protocols

Step 1: Synthesis of Pyridine-3-sulfonyl chloride from 3-Aminopyridine

This initial step involves the diazotization of 3-aminopyridine followed by a sulfonyl chlorination reaction. The procedure is adapted from established patent literature, which describes a robust and scalable method.[1]

Reaction Scheme:

Protocol:

Part A: Synthesis of Pyridine-3-diazonium fluoroborate

  • In a reaction vessel, combine 94 g (1 mol) of 3-aminopyridine with 670 ml of 6 mol/L hydrochloric acid.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of 72.45 g (1.05 mol) of sodium nitrite in 150 ml of water dropwise, maintaining the temperature between 0-5 °C.

  • Following the addition of sodium nitrite, add a solution of 131 g (1.2 mol) of sodium fluoroborate in 260 ml of water dropwise, again ensuring the temperature remains at 0-5 °C.

  • Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C.

  • Collect the resulting precipitate by suction filtration.

  • Wash the filter cake with 100 ml of ice-cold 6 mol/L hydrochloric acid.

  • Dry the solid to obtain pyridine-3-diazonium fluoroborate.

Part B: Synthesis of Pyridine-3-sulfonyl chloride

  • In a separate reaction vessel, add 238 g (2 mol) of thionyl chloride to 500 ml of water, and cool the mixture to 0-5 °C.

  • Add 1 g (0.01 mol) of cuprous chloride to the solution.

  • Add the pyridine-3-diazonium fluoroborate prepared in Part A in portions to the thionyl chloride solution, maintaining the temperature at 0-5 °C.

  • Allow the reaction to proceed overnight at 0-5 °C.

  • Extract the product with dichloromethane (2 x 300 ml).

  • Combine the organic layers and wash sequentially with 300 ml of saturated sodium bicarbonate solution, 300 ml of water, and 300 ml of saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride.[1]

Quantitative Data Summary (Step 1):

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Moles (mol)Mass (g)Yield (%)
3-AminopyridineC₅H₆N₂94.11194-
Pyridine-3-diazonium fluoroborateC₅H₄BF₄N₂190.91~0.95~180~95.3
Pyridine-3-sulfonyl chlorideC₅H₄ClNO₂S177.61~0.91~161~90.7
Step 2: Synthesis of N-methylpyridine-3-sulfonamide

This step involves the reaction of the synthesized pyridine-3-sulfonyl chloride with methylamine. The following is a general protocol for the amidation of sulfonyl chlorides.[2][3]

Reaction Scheme:

Protocol:

  • Dissolve pyridine-3-sulfonyl chloride (1 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of methylamine (2-3 eq., e.g., 40% in water or as a solution in THF) to the cooled solution of pyridine-3-sulfonyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-methylpyridine-3-sulfonamide.

Quantitative Data Summary (Step 2):

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Representative Moles (mol)Representative Mass (g)Expected Yield (%)
Pyridine-3-sulfonyl chlorideC₅H₄ClNO₂S177.611177.61-
N-methylpyridine-3-sulfonamideC₆H₈N₂O₂S172.21--70-90

Characterization Data for N-methylpyridine-3-sulfonamide:

  • Melting Point: 114 °C

Step 3: Synthesis of this compound

The final step is the regioselective bromination of N-methylpyridine-3-sulfonamide, which is expected to occur at the C-5 position due to the directing effects of the sulfonamide group. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation.[4]

Reaction Scheme:

Protocol:

  • Dissolve N-methylpyridine-3-sulfonamide (1 eq.) in a suitable solvent such as acetonitrile or a chlorinated solvent like chloroform.

  • Add N-bromosuccinimide (NBS) (1.0-1.2 eq.) to the solution.

  • The reaction can be initiated by a radical initiator (e.g., AIBN or benzoyl peroxide) and/or by heating to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the succinimide byproduct by filtration.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Quantitative Data Summary (Step 3):

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Representative Moles (mol)Representative Mass (g)Expected Yield (%)
N-methylpyridine-3-sulfonamideC₆H₈N₂O₂S172.211172.21-
This compoundC₆H₇BrN₂O₂S251.10--60-80

Characterization Data for this compound:

  • Purity: Typically >96% after purification.

  • Appearance: Solid.

Visualizations

Experimental Workflow

logical_relationships Start Starting Material: 3-Aminopyridine Intermediate1 Intermediate 1: Pyridine-3-sulfonyl chloride Start->Intermediate1  Diazotization &  Sulfonyl Chlorination Intermediate2 Intermediate 2: N-methylpyridine-3-sulfonamide Intermediate1->Intermediate2  Amidation with  Methylamine FinalProduct Final Product: This compound Intermediate2->FinalProduct  Regioselective  Bromination

References

Application Notes and Protocols: Suzuki Coupling Reactions for the Synthesis of 5-aryl-N-methylpyridine-3-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This methodology is of paramount importance in medicinal chemistry for the construction of biaryl scaffolds, which are prevalent in a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki coupling of 5-bromo-N-methylpyridine-3-sulfonamide with various arylboronic acids to synthesize a library of 5-aryl-N-methylpyridine-3-sulfonamides. These compounds are of significant interest in drug discovery, potentially as inhibitors of key signaling pathways implicated in cancer and other diseases.

The pyridine-3-sulfonamide moiety is a recognized pharmacophore, and its combination with various aryl substituents through the Suzuki coupling allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Reaction Scheme

The general scheme for the Suzuki coupling reaction to synthesize 5-aryl-N-methylpyridine-3-sulfonamides is depicted below. The reaction involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

Caption: General Suzuki Coupling Reaction Scheme.

Data Presentation: Expected Yields

While specific yield data for the Suzuki coupling of this compound is not extensively available in the public domain, the following table summarizes representative yields for the coupling of various arylboronic acids with structurally similar 5-bromopyridine derivatives under optimized conditions.[1] These values can be considered as expected yields for the synthesis of 5-aryl-N-methylpyridine-3-sulfonamides.

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901285-95
24-Methylphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901280-90
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901288-98
44-Fluorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901275-85
54-Chlorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901270-80
64-Acetylphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901265-75
73,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901282-92
82-Naphthylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901278-88

Experimental Protocols

Materials:

  • This compound (starting material)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (deionized, degassed)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser (if refluxing)

  • Inert gas line (manifold or balloon)

  • Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 5 mL per 1 mmol of the bromo-pyridine) and degassed water (e.g., 1.25 mL per 1 mmol of the bromo-pyridine) via syringe. The typical solvent ratio is 4:1 dioxane:water.[1]

  • Reaction: Place the flask in a preheated oil bath at 90-95 °C and stir the mixture vigorously.[1]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material is consumed (typically 12-18 hours).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-N-methylpyridine-3-sulfonamide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Reactants & Base in Flask) inert 2. Inert Atmosphere (Purge with Ar/N₂) setup->inert reagents 3. Add Catalyst & Solvents inert->reagents heat 4. Heat & Stir (90-95°C) reagents->heat monitor 5. Monitor by TLC heat->monitor workup 6. Aqueous Workup (Extraction & Washing) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: Experimental Workflow for Suzuki Coupling.

Potential Biological Activity and Signaling Pathway

Pyridine sulfonamide derivatives have been reported as inhibitors of various protein kinases. Notably, structurally related sulfonamide methoxypyridine compounds have been identified as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The synthesized 5-aryl-N-methylpyridine-3-sulfonamides could potentially act as inhibitors within this pathway, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Cell Survival mTORC1->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Activates) Inhibitor 5-aryl-N-methyl- pyridine-3-sulfonamide (Potential Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Potential PI3K/AKT/mTOR Signaling Pathway Inhibition.

References

Application Notes and Protocols for N-Methylation of Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-methylation of pyridine sulfonamides, a crucial chemical transformation in medicinal chemistry and drug development. The introduction of a methyl group to the sulfonamide nitrogen can significantly alter the physicochemical and pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. This document outlines a general and efficient method for this reaction, summarizes key quantitative data from various methylating systems, and provides a clear experimental workflow.

Reaction Principle

The N-methylation of a pyridine sulfonamide involves the deprotonation of the sulfonamide nitrogen (N-H) by a suitable base to form a nucleophilic sulfonamidate anion. This anion then undergoes a nucleophilic substitution reaction with a methylating agent to form the N-methylated product. The choice of methylating agent and base is critical to ensure high yields and selectivity, minimizing potential side reactions such as O-alkylation or methylation of the pyridine nitrogen.

Data Presentation: Comparison of Methylating Agents

The selection of a methylating agent is a key consideration in the N-methylation of sulfonamides. Traditional reagents like methyl iodide and dimethyl sulfate are effective but are also associated with significant toxicity.[1] More recent methodologies have introduced safer and more selective alternatives. Below is a summary of quantitative data for different methylating agents used in the methylation of sulfonamides and related N-H containing heterocycles.

Methylating AgentSubstrate ExampleBaseSolventTemperature (°C)Yield (%)Reference
N,N-Dimethylformamide dimethylacetal (DMF-DMA)Indole-3-sulfonamideSelf-generated (methoxide)DMF60Excellent[1]
Phenyl trimethylammonium iodide (PhMe₃NI)4-Fluoro benzyl amideCs₂CO₃Toluene12085[2]
Phenyl trimethylammonium iodide (PhMe₃NI)Celecoxib (a sulfonamide)Cs₂CO₃Toluene12092 (bis-methylated)[2]
Trimethyl phosphate (TMP)SulfonamidesCa(OH)₂DMF80High[3]
Methanol (in presence of Ru catalyst)SulfonamidesCarbonate salt--High[3]

Experimental Protocol: N-Methylation using Phenyl Trimethylammonium Iodide

This protocol describes a general procedure for the N-methylation of a pyridine sulfonamide using phenyl trimethylammonium iodide (PhMe₃NI), which is a safe, non-toxic, and easy-to-handle solid methylating agent that provides excellent monoselectivity for amides and related compounds.[2]

Materials:

  • Pyridine sulfonamide substrate

  • Phenyl trimethylammonium iodide (PhMe₃NI)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle

  • Analytical equipment for reaction monitoring and product characterization (TLC, LC-MS, NMR)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the pyridine sulfonamide (1.0 eq.), phenyl trimethylammonium iodide (1.5 eq.), and cesium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction Conditions: Stir the reaction mixture at 120 °C. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methylated pyridine sulfonamide.

  • Characterization: Characterize the final product by standard analytical methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-methylation of pyridine sulfonamides.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Combine Pyridine Sulfonamide, PhMe₃NI, and Cs₂CO₃ start->reagents solvent Add Anhydrous Toluene reagents->solvent heat Heat at 120 °C under Inert Atmosphere solvent->heat monitor Monitor by TLC/LC-MS heat->monitor Periodically workup Aqueous Work-up monitor->workup Upon Completion extraction Extraction workup->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, HRMS) purification->characterization end End characterization->end

Caption: Experimental workflow for N-methylation.

Alternative Methylating Agents

While the protocol above details the use of PhMe₃NI, other reagents can also be employed for the N-methylation of sulfonamides.

  • N,N-Dimethylformamide Dimethylacetal (DMF-DMA): This reagent serves as both the methylating agent and the base precursor.[1][4] It is particularly effective for NH-containing heterocycles and sulfonamides, with the reaction temperature often predictable based on the pKa of the N-H bond.[1]

  • Methanol with a Ruthenium Catalyst: Green chemistry approaches have been developed using methanol as the methylating agent in the presence of a ruthenium catalyst and a carbonate salt.[3]

  • Trimethyl Phosphate (TMP) and Ca(OH)₂: This combination provides a mild and efficient method for methylation in various solvents, including DMF and water, or even under neat conditions.[3]

Analytical Methods for Sulfonamides

The analysis of sulfonamides and their methylated derivatives is crucial for both reaction monitoring and final product characterization. Commonly employed analytical techniques include:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for their high sensitivity and specificity in separating and identifying sulfonamides in complex mixtures.[5] Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are also utilized.[5][6]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation. UV-Vis spectrophotometry and fluorimetry are also used for quantification.[7]

These notes are intended to provide a comprehensive guide for researchers. The specific reaction conditions may require optimization depending on the particular pyridine sulfonamide substrate. Always follow appropriate laboratory safety procedures when handling chemicals.

References

Application Notes and Protocols for 5-Bromo-N-methylpyridine-3-sulfonamide in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents that act by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][2] This inhibition disrupts the production of DNA, RNA, and proteins, leading to a bacteriostatic effect.[1][2] 5-Bromo-N-methylpyridine-3-sulfonamide is a novel compound belonging to the pyridine-sulfonamide class. The incorporation of a pyridine ring and a bromine substituent may influence its antibacterial spectrum and potency. These application notes provide detailed protocols for evaluating the in vitro antibacterial activity of this compound using standard methods endorsed by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]

Mechanism of Action: Sulfonamide Inhibition of Folic Acid Synthesis

Sulfonamides, including this compound, exert their antibacterial effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). Bacteria synthesize their own folic acid, an essential nutrient for growth and replication, through a pathway that involves the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a reaction catalyzed by DHPS. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid. This ultimately halts bacterial growth.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide This compound Sulfonamide->Inhibition Inhibition->DHPS

Caption: Sulfonamide Mechanism of Action.

Data Presentation

The following tables present representative data for the antibacterial activity of a hypothetical pyridine-sulfonamide derivative, Compound X, against common Gram-positive and Gram-negative bacteria. This data is for illustrative purposes to guide researchers in presenting their findings for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound X

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus2592364
Escherichia coli25922128
Pseudomonas aeruginosa27853256
Enterococcus faecalis29212128

Table 2: Minimum Bactericidal Concentration (MBC) of Compound X

Bacterial StrainATCC NumberMBC (µg/mL)
Staphylococcus aureus25923256
Escherichia coli25922>512

Table 3: Kirby-Bauer Disk Diffusion Susceptibility Testing of Compound X (50 µg disk)

Bacterial StrainATCC NumberZone of Inhibition (mm)Interpretation
Staphylococcus aureus2592318Susceptible
Escherichia coli2592214Intermediate
Pseudomonas aeruginosa2785310Resistant

Experimental Protocols

Detailed methodologies for key antibacterial assays are provided below. These protocols are based on established guidelines to ensure reproducibility and accuracy.[1][6][7][8]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][9]

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[10]

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Workflow:

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare stock solution of This compound D Perform serial two-fold dilutions of the compound in a 96-well plate with CAMHB A->D B Culture bacteria on appropriate agar medium C Prepare bacterial inoculum to 0.5 McFarland standard B->C E Inoculate each well with the diluted bacterial suspension C->E D->E F Include positive (no drug) and negative (no bacteria) controls E->F G Incubate plates at 35 ± 2°C for 16-20 hours F->G H Visually inspect for turbidity to determine the MIC G->H

Caption: MIC Assay Workflow.

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB. A typical concentration range could be from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. The final volume in each well should be 100 µL.

  • Controls: Include a positive control (broth and bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent that kills a microorganism.[8][11][12]

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile micropipettes and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing: From the wells of the completed MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a nutrient agar plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.[1][2][13][14]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm)

  • Mueller-Hinton agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

  • Ruler or calipers

  • Incubator (35 ± 2°C)

Workflow:

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement A Prepare MHA plates D Inoculate MHA plate with a sterile swab to create a bacterial lawn A->D B Prepare bacterial inoculum to 0.5 McFarland standard B->D C Impregnate sterile disks with a known concentration of the compound E Aseptically place the impregnated disks on the agar surface C->E D->E F Incubate plates at 35 ± 2°C for 16-18 hours E->F G Measure the diameter of the zone of inhibition in mm F->G

Caption: Disk Diffusion Workflow.

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plate: Dip a sterile swab into the inoculum and remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[2]

  • Apply Disks: Aseptically place the paper disks impregnated with a known concentration of this compound onto the agar surface. Gently press the disks to ensure complete contact with the agar.[2]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Measure Zones: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[13]

  • Interpretation: Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive charts.[13]

References

Application Note & Protocol: Developing Enzyme Inhibition Assays for Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing and executing enzyme inhibition assays for sulfonamide derivatives, a critical class of compounds in drug discovery. It outlines detailed protocols for two major enzymatic targets of sulfonamides: carbonic anhydrases (CAs) and dihydropteroate synthase (DHPS). This guide includes information on assay principles, experimental workflows, data analysis, and presentation, designed to be a practical resource for researchers in academic and industrial settings.

Introduction

Sulfonamides are a versatile class of synthetic compounds with a broad range of therapeutic applications, including antibacterial, anti-inflammatory, and anti-cancer activities.[1][2][3] A primary mechanism of action for many sulfonamide derivatives is the inhibition of specific enzymes.[4][5] Therefore, the development of robust and reliable enzyme inhibition assays is crucial for the screening, characterization, and optimization of novel sulfonamide-based drug candidates. This application note details the methodologies for establishing such assays, with a focus on two key enzyme targets.

Key Enzymatic Targets

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[4][6] They are involved in numerous physiological processes, including pH regulation, respiration, and ion transport.[7] The sulfonamide moiety is a classic zinc-binding group, making sulfonamides potent inhibitors of various CA isoforms.[8] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[6][8][9]

Dihydropteroate Synthase (DHPS)

In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway.[1][10][11][12] DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[11] By mimicking the natural substrate pABA, sulfonamides block the production of dihydrofolate, which is essential for nucleic acid synthesis and bacterial replication.[10][13] This selective toxicity to bacterial cells is the basis of their antibacterial effect.[12]

Assay Formats

The selection of an appropriate assay format is dependent on the target enzyme, available instrumentation, and required throughput.

  • Spectrophotometric Assays: These assays are widely used and rely on measuring the change in absorbance of a chromogenic substrate or product. A common example is the use of p-nitrophenyl acetate (p-NPA) to measure the esterase activity of carbonic anhydrase.[7][9]

  • Fluorometric Assays: These are generally more sensitive than spectrophotometric methods and are well-suited for high-throughput screening (HTS) applications.[14]

  • Coupled Enzyme Assays: For enzymes like DHPS where the direct reaction does not produce a convenient optical signal, the reaction can be coupled to a second enzymatic reaction that does. For instance, the product of the DHPS reaction can be used by dihydrofolate reductase (DHFR) in a reaction that consumes NADPH, which can be monitored by a decrease in absorbance at 340 nm.[15][16]

Experimental Protocols

Protocol 1: Carbonic Anhydrase Inhibition Assay (Spectrophotometric)

This protocol describes a method for determining the inhibitory activity of sulfonamide derivatives against human carbonic anhydrase II (hCA II) by monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA).

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: Buffer, Enzyme, Substrate, Sulfonamide Dilutions prep_plate Dispense Reagents into 96-well Plate prep_reagents->prep_plate pre_incubation Pre-incubate Enzyme and Inhibitor prep_plate->pre_incubation initiate_reaction Initiate Reaction with p-NPA pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 405 nm (Kinetic Mode) initiate_reaction->measure_absorbance calculate_rates Calculate Reaction Rates measure_absorbance->calculate_rates calculate_inhibition Calculate % Inhibition calculate_rates->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for a spectrophotometric carbonic anhydrase inhibition assay.

Materials and Reagents:

  • Purified human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Sulfonamide derivatives (test compounds)

  • Acetazolamide (positive control inhibitor)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.3[17]

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in the assay buffer.

    • Prepare a 30 mM stock solution of p-NPA in dry acetonitrile.[7][18]

    • Prepare stock solutions of sulfonamide derivatives and acetazolamide in DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Assay Plate Setup:

    • In a 96-well plate, add the following to each well:

      • Test Wells: 2 µL of diluted sulfonamide solution.

      • Positive Control Wells: 2 µL of diluted acetazolamide solution.

      • Negative Control (100% activity) Wells: 2 µL of DMSO.

      • Blank (No enzyme) Wells: 2 µL of DMSO.

    • Add 178 µL of assay buffer to all wells.

    • Add 10 µL of the hCA II enzyme solution to all wells except the blank wells. Add 10 µL of assay buffer to the blank wells.

    • Mix gently and pre-incubate the plate at 25°C for 15 minutes.

  • Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the p-NPA stock solution to all wells.

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 30 seconds for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

  • Subtract the rate of the blank wells (non-enzymatic hydrolysis) from all other wells.

  • Calculate the percentage of inhibition for each sulfonamide concentration using the formula: % Inhibition = [1 - (V_inhibited / V_control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric)

This protocol describes a coupled assay to measure the inhibition of bacterial DHPS. The production of dihydropteroate is coupled to its reduction by dihydrofolate reductase (DHFR), which oxidizes NADPH to NADP+. The decrease in NADPH is monitored at 340 nm.[15][16]

Bacterial Folate Biosynthesis Pathway

G DHPPP DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA pABA pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate pathway by sulfonamides.

Materials and Reagents:

  • Purified recombinant bacterial DHPS

  • Purified recombinant dihydrofolate reductase (DHFR)

  • p-Aminobenzoic acid (pABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • Sulfonamide derivatives (test compounds)

  • Sulfamethoxazole (positive control inhibitor)

  • Assay Buffer: 50 mM HEPES, pH 7.6, 10 mM MgCl2

  • DMSO

  • 96-well UV-transparent, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHPS, DHFR, pABA, DHPPP, and NADPH in the assay buffer.

    • Prepare stock solutions and serial dilutions of sulfonamide derivatives and sulfamethoxazole in DMSO.

  • Assay Plate Setup:

    • In a 96-well plate, prepare a reaction mixture containing assay buffer, pABA, DHFR, and NADPH.

    • Add 2 µL of the diluted sulfonamide solutions, sulfamethoxazole, or DMSO to the appropriate wells.

    • Add the DHPS enzyme to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction and Measurement:

    • Initiate the reaction by adding DHPPP to all wells.

    • Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

Data Analysis:

  • Data analysis follows the same principles as the carbonic anhydrase assay. Calculate the reaction rates, determine the percentage of inhibition for each inhibitor concentration, and fit the data to a dose-response curve to obtain the IC50 value.

Data Presentation

Quantitative data from enzyme inhibition assays should be summarized in clear, structured tables to facilitate the comparison of compound potencies.

Table 1: Inhibitory Potency of Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

Compound IDDerivative NamehCA I (IC50, nM)hCA II (IC50, nM)hCA IX (IC50, nM)
Control Acetazolamide2501225
SD-001 Derivative A8500185080
SD-002 Derivative B>10000271137
SD-003 Derivative C45.733.5Not Determined

Data are representational and should be determined experimentally.

Table 2: Inhibitory Potency of Sulfonamide Derivatives against E. coli Dihydropteroate Synthase

Compound IDDerivative NameE. coli DHPS (IC50, µM)
Control Sulfamethoxazole~15-20
SD-101 Derivative X8.5
SD-102 Derivative Y2.3
SD-103 Derivative Z35.1

Data are representational and should be determined experimentally.

Conclusion

The protocols and guidelines presented in this application note offer a robust framework for establishing enzyme inhibition assays for sulfonamide derivatives against two major target classes. The successful implementation of these assays will enable the effective screening and characterization of new chemical entities, thereby accelerating the drug discovery process for this important class of therapeutic agents. Careful optimization of assay conditions and rigorous data analysis are essential for generating high-quality, reproducible results.

References

Application Notes and Protocols for 5-Bromo-N-methylpyridine-3-sulfonamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," to identify and optimize high-quality lead compounds. The 5-bromo-N-methylpyridine-3-sulfonamide scaffold represents a promising starting point for FBDD campaigns due to its inherent structural features that are commonly found in bioactive molecules. The pyridine ring can engage in hydrogen bonding and pi-stacking interactions, while the sulfonamide group is a well-established pharmacophore known for its ability to form key interactions with a variety of biological targets. The bromine atom provides a vector for further chemical elaboration and can participate in halogen bonding.

While specific biological data for this compound as a screening fragment is not extensively documented in publicly available literature, its structural alerts and physicochemical properties make it an attractive candidate for inclusion in fragment libraries targeting various enzyme classes, including kinases, proteases, and metabolic enzymes. These application notes provide a general framework and protocols for utilizing this fragment in a typical FBDD workflow.

Physicochemical Properties

The suitability of a compound for fragment-based screening is largely determined by its physicochemical properties. While experimental data for this compound is limited, predicted values for related analogs suggest properties consistent with the "Rule of Three," a guideline for fragment library design.

Property5-Bromo-N-ethylpyridine-3-sulfonamide[1]5-Bromo-N-cyclopropylpyridine-3-sulfonamide[2]
Molecular Weight 265.13 g/mol 277.14 g/mol
LogP (Predicted) 1.41.28
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33
Topological Polar Surface Area (TPSA) 59.06 Ų59.06 Ų
Rotatable Bonds 33

Synthesis Protocol

A general synthesis protocol for this compound can be adapted from procedures for similar sulfonamide-containing pyridine derivatives. The following is a plausible synthetic route.

General Procedure for the Synthesis of this compound:

This synthesis can be envisioned in two main steps: the preparation of 5-bromopyridine-3-sulfonyl chloride and its subsequent reaction with methylamine.

Step 1: Synthesis of 5-Bromopyridine-3-sulfonyl chloride

  • Starting Material: 3-amino-5-bromopyridine.

  • Diazotization: Dissolve 3-amino-5-bromopyridine in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.

  • Slowly add the diazonium salt solution to the sulfur dioxide solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromopyridine-3-sulfonyl chloride.

Step 2: Synthesis of this compound

  • Dissolve 5-bromopyridine-3-sulfonyl chloride in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C.

  • Add a solution of methylamine (as a solution in a solvent like THF or water) dropwise. An excess of methylamine or the addition of a non-nucleophilic base like triethylamine can be used to quench the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Experimental Protocols for Fragment Screening

The following are generalized protocols for using this compound in a fragment screening campaign.

Protocol 1: Thermal Shift Assay (TSA) for Fragment Screening

Objective: To identify fragments that bind to a target protein by measuring changes in its thermal stability.

Materials:

  • Target protein solution

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically in the range of 2-10 µM, and the final dye concentration is 5x.

  • Dispense the master mix into the wells of the PCR plate.

  • Add this compound to the wells to a final concentration typically ranging from 100 µM to 1 mM. Include appropriate controls (DMSO vehicle and a known binder if available).

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve experiment, gradually increasing the temperature from 25 °C to 95 °C with fluorescence readings at each temperature increment.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant increase in Tm in the presence of the fragment compared to the DMSO control indicates binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Fragment Screening and Hit Validation

Objective: To detect and quantify the binding of fragments to a target protein immobilized on a sensor chip in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Target protein

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO)

  • This compound stock solution

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Binding Analysis:

    • Prepare a dilution series of this compound in running buffer.

    • Inject the fragment solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Response Units, RU) over time to generate sensorgrams.

    • Regenerate the sensor surface between injections using a suitable regeneration solution if necessary.

  • Data Analysis:

    • For screening, a significant response at a single high concentration can identify a hit.

    • For hit validation and affinity determination, analyze the steady-state binding responses at different fragment concentrations to calculate the dissociation constant (Kd).

Visualizations

G General Fragment-Based Drug Design Workflow cluster_0 Fragment Library cluster_1 Screening & Hit Identification cluster_2 Hit Validation & Characterization cluster_3 Hit-to-Lead Optimization Fragment This compound Screening Biophysical Screening (TSA, SPR, NMR) Fragment->Screening Hit_ID Hit Identification Screening->Hit_ID Validation Dose-Response & Orthogonal Assays Hit_ID->Validation Structural_Biology X-ray Crystallography / NMR Validation->Structural_Biology SAR Structure-Activity Relationship (SAR) Structural_Biology->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: FBDD Workflow.

G Hypothetical Signaling Pathway Inhibition Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Substrate Substrate Kinase2->Substrate Response Cellular Response Substrate->Response Fragment This compound Derivative Fragment->Kinase2 Inhibition

Caption: Kinase Inhibition Pathway.

Conclusion

This compound is a valuable fragment for consideration in drug design campaigns. Its structural motifs are prevalent in known drugs, and it possesses physicochemical properties amenable to FBDD. While specific biological data for this exact fragment is sparse, the provided general protocols for synthesis, screening, and validation offer a robust starting point for researchers to explore its potential in their own drug discovery efforts. Further optimization of this fragment, guided by structural biology and medicinal chemistry, could lead to the development of novel and potent therapeutic agents.

References

Application Notes and Protocols for Evaluating the Antiviral Activity of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives represent a significant class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including potent antiviral effects against a range of viruses such as influenza, HIV, hepatitis B and C, and coronaviruses.[1][2][3] The diverse mechanisms of action of these compounds, which can include inhibition of viral enzymes like reverse transcriptase and polymerase, blockage of viral entry, and modulation of host signaling pathways such as NF-κB, make them promising candidates for novel antiviral drug development.[1][2][4][5]

These application notes provide a comprehensive experimental framework for the systematic evaluation of the antiviral activity of novel pyridine compounds. The protocols detailed below, from initial cytotoxicity assessment to specific antiviral assays, are designed to deliver robust and reproducible data for the identification and characterization of promising antiviral agents.

General Experimental Workflow

A systematic approach is crucial for the efficient and accurate determination of the antiviral potential of pyridine compounds. The overall workflow involves an initial assessment of compound toxicity, followed by primary antiviral screening and more detailed secondary assays to quantify antiviral potency and elucidate the mechanism of action.

Antiviral Testing Workflow cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Antiviral Efficacy Assays cluster_2 Phase 3: Data Analysis A Compound Preparation (Stock Solutions) B Cytotoxicity Assay (e.g., MTT Assay) A->B C Determine CC50 (50% Cytotoxic Concentration) B->C D Plaque Reduction Assay C->D E Virus Yield Reduction Assay C->E F Determine EC50 (50% Effective Concentration) D->F E->F G Calculate Selectivity Index (SI) (SI = CC50 / EC50) F->G H Data Summary & Visualization G->H

Caption: A generalized workflow for the evaluation of antiviral pyridine compounds.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

Prior to assessing antiviral activity, it is essential to determine the cytotoxicity of the pyridine compounds in the host cell line to ensure that any observed antiviral effect is not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • Host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Pyridine compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with an appropriate density of cells (e.g., 1 x 10^4 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a cell-free control (medium only).

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the inhibitory effect of a compound on viral infectivity.[9][10]

Principle: Infectious virus particles create localized areas of cell death or cytopathic effect (CPE) in a confluent monolayer of cells, forming "plaques". The number of plaques is directly proportional to the number of infectious virions. An effective antiviral compound will reduce the number of plaques.[11]

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • Pyridine compounds

  • Serum-free medium

  • Overlay medium (e.g., containing 1% methylcellulose or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) for fixing

Procedure:

  • Cell Preparation: Seed plates to achieve a confluent monolayer of cells on the day of infection.

  • Compound and Virus Incubation: Prepare serial dilutions of the pyridine compounds. In a separate tube, mix each compound dilution with a known amount of virus (e.g., to yield 50-100 plaques per well) and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and wash with PBS. Add the compound-virus mixture to the cells.

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the pyridine compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.

Protocol 3: Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus particles.[12][13][14]

Principle: Cells are infected with a virus in the presence of a compound. After a single replication cycle, the amount of progeny virus in the supernatant is quantified by titration. A reduction in the viral titer indicates antiviral activity.[15]

Materials:

  • Confluent monolayer of host cells in 24-well or 48-well plates

  • Virus stock

  • Pyridine compounds

  • Complete culture medium

  • Materials for virus titration (e.g., 96-well plates, medium for TCID50 or plaque assay)

Procedure:

  • Cell Seeding and Infection: Seed plates to achieve a confluent monolayer. Infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g., 0.1-1) for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing serial dilutions of the pyridine compounds.

  • Incubation: Incubate the plates for one full viral replication cycle (e.g., 24-48 hours).

  • Harvesting Progeny Virus: After incubation, collect the cell culture supernatants, which contain the progeny virus.

  • Virus Titration: Determine the viral titer in the harvested supernatants using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.[14]

  • Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the virus yield by 50%.

Data Presentation

Quantitative data from the cytotoxicity and antiviral assays should be summarized in tables for clear comparison and calculation of the selectivity index (SI), a measure of the compound's therapeutic window.

Table 1: Cytotoxicity and Antiviral Activity of Pyridine Compounds

Compound IDCC50 (µM)EC50 (µM) - Plaque ReductionEC50 (µM) - Yield ReductionSelectivity Index (SI = CC50/EC50)
Pyridine-01>10015.212.8>7.8
Pyridine-0285.65.84.120.9
Pyridine-0325.322.119.51.3
Control Drug>2002.51.9>105.3

EC50 values are typically determined from the yield reduction assay for SI calculation.

Potential Mechanism of Action: Inhibition of NF-κB Signaling

Several studies have indicated that pyridine derivatives can exert their antiviral effects by modulating host cell signaling pathways, such as the NF-κB pathway, which is often exploited by viruses for their replication.[1][4][5]

NF-kB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Virus Viral PAMPs TLR Toll-like Receptor (TLR) Virus->TLR IKK IKK Complex TLR->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Pyridine Pyridine Compound Pyridine->IKK Inhibits IkB_NFkB->NFkB IκBα degradation releases NF-κB DNA DNA NFkB_nuc->DNA Binds to promoter ProViral Pro-viral & Inflammatory Gene Expression DNA->ProViral Induces transcription

Caption: Inhibition of the NF-κB signaling pathway by a pyridine compound.

This diagram illustrates a potential mechanism where a pyridine compound inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and thereby inhibiting the transcription of pro-viral and inflammatory genes.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the antiviral activity of pyridine compounds. By systematically determining cytotoxicity, antiviral efficacy, and the selectivity index, researchers can effectively identify and prioritize lead candidates for further development. Elucidating the mechanism of action, such as the inhibition of key host signaling pathways, will further aid in the optimization of these promising antiviral agents.

References

Application Notes and Protocols for Evaluating 5-Bromo-N-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-methylpyridine-3-sulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are a well-established pharmacophore known for a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibition properties.[1][2][3] The pyridine ring is also a common moiety in many pharmaceuticals, contributing to interactions with various biological targets.[1] Given its structural features, this compound holds potential for investigation as a therapeutic agent.

These application notes provide a comprehensive guide to researchers for the initial cell-based evaluation of this compound. The following protocols describe assays to assess its general cytotoxicity, as well as its potential to modulate specific cellular pathways, such as those involving carbonic anhydrases and protein kinases, which are common targets for sulfonamide-based compounds.[4][5][6]

Potential Biological Targets and Hypothesized Signaling Pathways

Based on the chemical structure of this compound, several potential biological targets can be hypothesized. The sulfonamide group is a known zinc-binding motif, making zinc-containing enzymes such as carbonic anhydrases (CAs) plausible targets.[4][5] Additionally, many pyridine-containing sulfonamides have been shown to exhibit anticancer activity by targeting signaling pathways involved in cell proliferation and survival, such as the PI3K/mTOR pathway.[6]

A hypothesized mechanism of action could involve the inhibition of carbonic anhydrases, leading to alterations in intracellular pH and subsequent effects on cell metabolism and proliferation. Alternatively, the compound could inhibit protein kinases, leading to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Activates Growth_Factor Growth Factor Growth_Factor->Receptor Compound 5-Bromo-N-methyl- pyridine-3-sulfonamide Compound->PI3K Inhibits CA Carbonic Anhydrase Compound->CA Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis pH_Regulation pH Homeostasis CA->pH_Regulation

Caption: Hypothesized signaling pathways affected by this compound.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast Cancer)85.362.1
HCT116 (Colon Cancer)45.730.5
A549 (Lung Cancer)112.895.2
PC-3 (Prostate Cancer)78.455.9

Table 2: Carbonic Anhydrase Inhibition

Carbonic Anhydrase IsoformKi (nM)
hCA I>10,000
hCA II8,500
hCA IX150
hCA XII275

Table 3: Effect on Cell Cycle Distribution in HCT116 Cells (at 24h)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (0.1% DMSO)48.235.116.7
This compound (1x IC50)65.820.313.9
This compound (2x IC50)78.112.59.4

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of the compound on various cancer cell lines.[7]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound Dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan in DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This assay measures the inhibitory activity of the compound against different isoforms of human carbonic anhydrase.[8]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound

  • CO2-saturated water

  • Tris-HCl buffer

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare working solutions of the compound and the CA enzyme in the assay buffer.

  • The assay measures the enzyme-catalyzed hydration of CO2. The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with the CO2-saturated water in the stopped-flow instrument.

  • The change in pH due to the formation of carbonic acid is monitored by the change in absorbance of the pH indicator.

  • The initial rates of reaction are recorded.

  • The inhibitory activity is determined by comparing the rates in the presence and absence of the compound.

  • The inhibition constant (Ki) is calculated by fitting the data to the appropriate inhibition model.

Western Blot Analysis for PI3K/mTOR Pathway Inhibition

This protocol assesses the effect of the compound on key proteins in the PI3K/mTOR signaling pathway.[6]

Materials:

  • HCT116 cells (or another sensitive cell line)

  • This compound

  • Complete growth medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.[9]

Materials:

  • HCT116 cells

  • This compound

  • Complete growth medium

  • PBS

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed HCT116 cells in 6-well plates.

  • Treat the cells with the compound at different concentrations for 24 hours.

  • Collect both adherent and floating cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

References

Application of 5-Bromo-N-methylpyridine-3-sulfonamide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-N-methylpyridine-3-sulfonamide as a key building block in the synthesis of novel kinase inhibitors. The pyridine sulfonamide scaffold is a privileged motif in medicinal chemistry, frequently employed in the design of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.

Application Notes

This compound serves as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the 5-position of the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties. This strategic functionalization is crucial for exploring structure-activity relationships (SAR) and optimizing the potency and selectivity of the inhibitors.

The N-methylsulfonamide group plays a significant role in the pharmacological properties of the final compounds. It can act as a hydrogen bond acceptor or donor, facilitating interactions with key amino acid residues in the kinase active site. Furthermore, this moiety can improve the physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical for drug development.

Derivatives of this compound have shown particular promise as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making PI3K and mTOR attractive targets for therapeutic intervention.[2][3] The pyridine sulfonamide core can effectively occupy the ATP-binding pocket of these kinases, leading to potent inhibition of their activity.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors synthesized using a pyridine sulfonamide scaffold, highlighting the potential of derivatives of this compound.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (Cell Line)Cell-based IC50 (nM)Reference
22c PI3Kα0.22MCF-7130[1]
mTOR23HCT-11620[1]

Note: Compound 22c is a representative sulfonamide methoxypyridine derivative. While not directly synthesized from this compound, it demonstrates the high potency achievable with the pyridine sulfonamide scaffold against PI3K/mTOR targets.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the pyridine ring.

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroaryl-boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane and water, 4:1)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the corresponding boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[4]

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Target kinase enzyme

  • ATP

  • Substrate (e.g., a specific peptide or protein)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in the assay buffer.

  • In a microplate, add the inhibitor dilutions, the target kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Survival AKT->Cell_Growth mTORC2 mTORC2 mTORC2->AKT activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibitor Pyridine Sulfonamide Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of pyridine sulfonamide derivatives.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants 1. Combine Reactants (this compound, Boronic Acid, Catalyst, Base) Inert_Atmosphere 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) Reactants->Inert_Atmosphere Solvent 3. Add Degassed Solvents Inert_Atmosphere->Solvent Heating 4. Heat and Stir (80-100 °C, 4-12 h) Solvent->Heating Monitoring 5. Monitor Progress (TLC or LC-MS) Heating->Monitoring Quench 6. Cool and Dilute Monitoring->Quench Extraction 7. Liquid-Liquid Extraction Quench->Extraction Purification 8. Column Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-N-methylpyridine-3-sulfonamide by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-N-methylpyridine-3-sulfonamide using chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic purification of this compound.

Q1: My compound, this compound, is streaking severely on the silica gel column, leading to poor separation. What can I do to fix this?

A1: Streaking of basic compounds like pyridines on acidic silica gel is a frequent problem. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, causing tailing.[1]

  • Solution 1: Add a Basic Modifier to the Mobile Phase: Incorporate a small amount of a tertiary amine, such as triethylamine (Et₃N), into your eluent. A concentration of 0.1-1% (v/v) triethylamine is typically sufficient to neutralize the acidic sites on the silica gel, preventing strong interactions and improving peak shape.[1][2][3]

  • Solution 2: Use a Different Stationary Phase: If adding a modifier is not effective or desired, consider alternative stationary phases. Alumina can be a good choice for basic compounds.[2] Alternatively, bonded phases like amine-bonded or cyano-bonded silica can offer different selectivity and reduce tailing.[2]

  • Solution 3: Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base like triethylamine to reduce its acidity.[2]

Q2: I'm having trouble getting this compound to move off the baseline of my TLC plate and column, even with high concentrations of ethyl acetate in hexane.

A2: This indicates that your mobile phase is not polar enough to elute the compound from the polar stationary phase. Sulfonamides can be quite polar, and the pyridine ring also contributes to polarity.

  • Solution 1: Increase Mobile Phase Polarity: Add a more polar solvent like methanol to your mobile phase. Start with a small percentage (e.g., 1-5%) in your ethyl acetate/hexane or dichloromethane mobile phase.[2]

  • Solution 2: Switch to a More Aggressive Solvent System: A solvent system of dichloromethane and methanol is often effective for polar compounds that are not soluble or mobile in ethyl acetate/hexane systems.[4]

Q3: I can't separate my target compound from a very polar impurity. What chromatographic adjustments can I make?

A3: When dealing with impurities of similar polarity, optimizing the selectivity of your chromatographic system is key.

  • Solution 1: Optimize the Mobile Phase: In reversed-phase HPLC, changing the organic modifier from acetonitrile to methanol, or vice-versa, can alter selectivity.[2] For normal-phase column chromatography, trying different solvent combinations (e.g., dichloromethane/methanol instead of ethyl acetate/hexane) can change the interactions and improve separation.

  • Solution 2: Implement a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your compound, leaving the more polar impurities on the column longer.[2] A step-gradient can be particularly effective for separating compounds with a significant difference in polarity.[3]

  • Solution 3: Try a Different Chromatographic Mode: If normal-phase chromatography is not providing adequate separation, consider other techniques like reversed-phase chromatography if the compound and impurities have suitable solubility and retention characteristics.[2]

Q4: My compound seems to be decomposing on the silica gel column. How can I confirm this and prevent it?

A4: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

  • Confirmation: To check for stability, dissolve a small amount of your compound in the column eluent, add some silica gel, and stir for a few hours. Monitor the mixture by TLC against a solution of the compound without silica gel to see if any new spots (degradation products) appear.[5]

  • Prevention 1: Deactivate the Silica Gel: As mentioned in A1, neutralizing the silica gel with a base like triethylamine can prevent acid-catalyzed decomposition.[2]

  • Prevention 2: Minimize Residence Time: Run the column slightly faster to reduce the time your compound is in contact with the silica gel. However, be aware that excessively high flow rates can decrease resolution.[6]

  • Prevention 3: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a neutral bonded phase.[2]

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)

  • Triethylamine (Et₃N)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Collection tubes/flasks

  • Rotary evaporator

2. Mobile Phase Selection:

  • Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate.

  • If the compound shows streaking, add 0.5-1% (v/v) triethylamine to the mobile phase.[1][3]

  • Aim for an Rf value of approximately 0.3 for the target compound to ensure good separation on the column.[3]

  • If the compound is not moving, switch to a more polar system like dichloromethane/methanol.

3. Column Packing:

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (~1 cm).[3]

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Pour the slurry into the column and gently tap to ensure even packing, avoiding air bubbles.[7]

  • Add another layer of sand on top of the silica bed to prevent disturbance.[3]

  • Wash the packed column with the mobile phase until the bed is stable. Do not let the column run dry.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is readily soluble in, like dichloromethane).[6] Carefully pipette the solution onto the top of the silica bed.[6]

  • Dry Loading (Recommended for samples with poor solubility in the mobile phase): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent completely to get a free-flowing powder.[7] Carefully add this powder to the top of the packed column.[7]

5. Elution and Fraction Collection:

  • Begin elution with the selected mobile phase. If using a gradient, start with a lower polarity and gradually increase it.

  • Maintain a steady flow rate. A flow rate that is too slow can lead to band broadening, while one that is too fast can reduce separation efficiency.[6]

  • Collect fractions in labeled tubes.

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

6. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.[3]

Data Presentation

Table 1: Typical Parameters for Column Chromatography of this compound

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.[3]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Methanol with 0.5-1% Triethylamine (v/v)Common solvent systems for compounds of moderate to high polarity. The addition of triethylamine is crucial to prevent peak tailing of the basic pyridine moiety.[1][2][3]
Elution Mode Isocratic or Step-GradientIsocratic elution is often sufficient if impurities have significantly different polarities. A step-gradient is useful for more complex mixtures.[2][3]
TLC Analysis (Rf value) ~0.3 in the chosen eluentAn Rf value in this range generally indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation.[3]
Sample Loading Dry LoadingRecommended for ensuring a narrow band at the start of the chromatography, leading to better separation, especially if the compound has limited solubility in the mobile phase.[6][7]

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Mobile Phase Selection Pack 2. Slurry Pack Column with Silica Gel TLC->Pack Load 3. Dry Load Crude Sample onto Column Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Monitor->Collect Continue Elution Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Experimental workflow for the purification of this compound.

G Problem Problem Observed During Chromatography Streaking Streaking / Tailing Problem->Streaking NoMove Compound Not Moving (Low Rf) Problem->NoMove PoorSep Poor Separation of Spots Problem->PoorSep Decomp Suspected Decomposition Problem->Decomp Cause1 Cause: Acidic Silica Interaction Streaking->Cause1 Cause2 Cause: Mobile Phase Not Polar Enough NoMove->Cause2 Cause3 Cause: Poor Selectivity PoorSep->Cause3 Cause4 Cause: Compound Unstable on Silica Decomp->Cause4 Sol1 Solution: - Add 0.5-1% Et3N to Eluent - Use Alumina or  Amine-Bonded Phase Cause1->Sol1 Sol2 Solution: - Add Methanol to Eluent - Switch to DCM/MeOH  System Cause2->Sol2 Sol3 Solution: - Try Different Solvent System - Run a Solvent Gradient Cause3->Sol3 Sol4 Solution: - Deactivate Silica with Et3N - Use Alumina - Run Column Faster Cause4->Sol4

Caption: Troubleshooting guide for common chromatography issues.

References

Technical Support Center: Bromination of N-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of N-methylpyridine-3-sulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem 1: Low Yield of the Desired Monobrominated Product

Possible Cause Suggested Solution
Incomplete Reaction - Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material. - Increase Reaction Time: If starting material is still present, extend the reaction time. - Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions.
Suboptimal Reagents - Check Brominating Agent: Use a fresh, high-purity brominating agent (e.g., recrystallized NBS). - Anhydrous Conditions: For reactions sensitive to moisture, ensure all glassware is oven-dried and use anhydrous solvents.
Product Loss During Workup - Optimize Extraction: Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. - Minimize Transfers: Reduce the number of transfers between glassware to avoid physical loss of the product.

Problem 2: Formation of Multiple Products (Isomers and/or Over-bromination)

Possible Cause Suggested Solution
Over-bromination - Control Stoichiometry: Use a substoichiometric amount of the brominating agent (e.g., 0.9-1.0 equivalents) to favor monobromination.[1] - Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump to maintain a low concentration.
Lack of Regioselectivity - Milder Conditions: Employ milder reaction conditions (lower temperature, less aggressive brominating agent) to improve selectivity. - Solvent Effects: Screen different solvents to find one that enhances the desired regioselectivity.
Harsh Reaction Conditions - Avoid High Temperatures: High temperatures can lead to the formation of undesired isomers.[1] - Alternative Brominating Systems: Consider using a milder brominating system, such as NBS in a non-polar solvent, instead of harsher reagents like bromine and oleum.

Problem 3: Degradation of the Starting Material or Product

Possible Cause Suggested Solution
Instability of the Sulfonamide Group - Milder pH: Avoid strongly acidic or basic conditions during the reaction and workup, as sulfonamides can be susceptible to hydrolysis. - Moderate Temperatures: High temperatures may promote the degradation of the sulfonamide functional group.
Reaction with Brominating Agent - Protecting Groups: If side reactions on the sulfonamide nitrogen or methyl group are suspected, consider the use of protecting groups, although this adds extra steps to the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the bromination of N-methylpyridine-3-sulfonamide?

A1: The most common side reactions include:

  • Over-bromination: Formation of di- or poly-brominated products is a significant issue, particularly with an excess of the brominating agent or under harsh conditions.[1]

  • Formation of Regioisomers: While the sulfonamide group is generally a meta-director, the electronic nature of the pyridine ring can lead to a mixture of isomers. The primary expected product is bromination at the 5-position, but other isomers may form.

  • Hydrolysis of the Sulfonamide: Although generally stable, the sulfonamide group can be susceptible to hydrolysis under very harsh acidic or basic conditions.

Q2: Which brominating agent is best for this reaction?

A2: The choice of brominating agent depends on the desired reactivity and selectivity.

  • N-Bromosuccinimide (NBS): Often used for milder and more selective brominations of activated or moderately deactivated aromatic rings. It can be used in a variety of organic solvents.[2]

  • Bromine (Br₂) with Oleum (Fuming Sulfuric Acid): A much harsher and more powerful brominating system required for highly deactivated rings like pyridine.[1] This system can improve selectivity in some cases but also increases the risk of side reactions if not carefully controlled.

Q3: How can I improve the regioselectivity of the bromination?

A3: To improve regioselectivity:

  • Control the Temperature: Lowering the reaction temperature often increases selectivity.

  • Choose the Right Solvent: The polarity of the solvent can influence the reaction's regioselectivity.

  • Use a Milder Brominating Agent: NBS is generally more selective than Br₂/oleum.

Q4: What is the expected major product of the monobromination of N-methylpyridine-3-sulfonamide?

A4: The pyridine ring is an electron-deficient system, and electrophilic substitution is generally disfavored but tends to occur at the 3- and 5-positions. The N-methylpyridine-3-sulfonamide already has a substituent at the 3-position. The sulfonamide group is electron-withdrawing, which further deactivates the ring. In electrophilic aromatic substitution, such deactivating groups are typically meta-directing. Therefore, the bromine is most likely to add to the 5-position, which is meta to the sulfonamide group and also a favored position for electrophilic attack on a pyridine ring.

Q5: How can I purify the final product and remove the side products?

A5: Purification can be challenging due to the similar polarities of the isomers.

  • Column Chromatography: This is the most common method for separating isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve the best separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective way to remove impurities.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be used to separate it from non-basic impurities through acid-base extraction.

Data Presentation

Due to the lack of specific literature data for the bromination of N-methylpyridine-3-sulfonamide, the following table presents illustrative data based on the bromination of related pyridine derivatives to highlight potential outcomes.

Table 1: Illustrative Product Distribution in Pyridine Bromination

SubstrateBrominating AgentConditionsMajor Product(s)Minor Product(s)Reference
PyridineBr₂ / Oleum (65%)105°C, 2h3-Bromopyridine3,5-Dibromopyridine[1]
2-AminopyridineNBSCCl₄, reflux2-Amino-5-bromopyridine2-Amino-3,5-dibromopyridine[2]
3-Substituted Pyridine (General)Electrophilic BromineVaries5-Bromo-3-substituted-pyridineOther isomersGeneral Principle

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the bromination of N-methylpyridine-3-sulfonamide. Note: These are starting points and may require optimization.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpyridine-3-sulfonamide (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or carbon tetrachloride).

  • Addition of NBS: Add N-bromosuccinimide (0.95-1.05 eq) to the solution. For better control, NBS can be added portion-wise over some time.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. The filtrate can be washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination using Bromine and Oleum

  • Reaction Setup: In a flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, carefully add N-methylpyridine-3-sulfonamide (1.0 eq) to oleum (65%) at a low temperature (e.g., 0-10°C).

  • Addition of Bromine: Add bromine (1.0 eq) dropwise to the stirred solution, maintaining the low temperature.

  • Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for several hours. Monitor the reaction by quenching a small aliquot and analyzing it by GC-MS or LC-MS.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH solution), keeping the temperature low.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation under reduced pressure.

Visualizations

Bromination_Pathway Figure 1: Reaction pathway for the bromination of N-methylpyridine-3-sulfonamide. cluster_side_products A N-methylpyridine-3-sulfonamide C 5-Bromo-N-methylpyridine-3-sulfonamide (Major Product) A->C Main Reaction D Side Products A->D Side Reactions B Brominating Agent (e.g., NBS or Br2/Oleum) E Di-brominated Product F Other Regioisomers G Degradation Products

Caption: Reaction pathway for the bromination of N-methylpyridine-3-sulfonamide.

Troubleshooting_Workflow Figure 2: A workflow for troubleshooting common bromination issues. Start Experiment Start Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis LowYield Low Yield? Analysis->LowYield Impure Mixture of Products? LowYield->Impure No OptimizeTimeTemp Optimize Reaction Time/Temperature LowYield->OptimizeTimeTemp Yes Degradation Degradation? Impure->Degradation No MilderConditions Use Milder Conditions (Temp, Reagent) Impure->MilderConditions Yes (Isomers) ControlStoich Control Stoichiometry (Substoichiometric Bromine) Impure->ControlStoich Yes (Over-bromination) MilderWorkup Use Milder Workup (pH, Temp) Degradation->MilderWorkup Yes Purify Purify Product (Chromatography, Recrystallization) Degradation->Purify No OptimizeTimeTemp->Analysis CheckReagents Check Reagent Purity and Stoichiometry MilderConditions->Analysis ControlStoich->Analysis MilderWorkup->Analysis

Caption: A workflow for troubleshooting common bromination issues.

References

Technical Support Center: Overcoming Solubility Challenges of Pyridine Sulfonamides in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of pyridine sulfonamides in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my pyridine sulfonamide compounds often exhibit poor solubility in aqueous assay buffers?

A1: Pyridine sulfonamides, like many organic small molecules, can have limited aqueous solubility due to a combination of factors including their molecular weight, lipophilicity (hydrophobicity), and crystalline structure. The pyridine ring, while containing a nitrogen atom that can be protonated, is still a relatively nonpolar aromatic system. The sulfonamide group can participate in hydrogen bonding, but the overall solubility is highly dependent on the nature of the substituents on both the pyridine and the sulfonamide moieties.

Q2: My pyridine sulfonamide precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What is happening and how can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent (DMSO) but exceeds its solubility limit in the final aqueous buffer, even with a small percentage of DMSO. To prevent this, you can try several strategies:

  • Lower the final compound concentration: If the assay sensitivity allows, working at a lower concentration might keep the compound in solution.

  • Optimize the DMSO concentration: While typically kept below 1% to avoid off-target effects, a slight, carefully validated increase in the final DMSO concentration could maintain solubility.

  • Modify the dilution method: Instead of a single large dilution, a stepwise (serial) dilution into intermediate solutions with decreasing concentrations of organic solvent can sometimes prevent abrupt precipitation.

  • Use a different co-solvent: In some cases, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) may be more effective or less toxic to the assay system than DMSO.

Q3: How does the pH of the assay buffer affect the solubility of my pyridine sulfonamide?

A3: The pH of the assay buffer can significantly impact the solubility of pyridine sulfonamides. The pyridine nitrogen is basic and can be protonated at acidic pH, forming a more soluble cationic species. The sulfonamide group is weakly acidic and can be deprotonated at alkaline pH, forming a more soluble anionic species. Therefore, adjusting the pH of your buffer away from the compound's isoelectric point can often increase its solubility. It is crucial, however, to ensure that the chosen pH does not negatively affect your biological target or assay components.

Q4: What are cyclodextrins and can they help with the solubility of my compounds?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like many pyridine sulfonamides, forming water-soluble inclusion complexes. This effectively increases the apparent solubility of the compound in aqueous solutions. Different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) are available and the choice depends on the size and properties of your specific compound.

Troubleshooting Guides

Issue 1: Compound Precipitation Observed in Assay Wells

  • Visual Inspection: Cloudiness or visible precipitate in the assay plate.

  • Assay Signal: Inconsistent or lower-than-expected signal.

Troubleshooting_Precipitation cluster_causes Possible Causes cluster_solutions Solutions start Precipitation Observed cause1 Compound exceeds solubility limit start->cause1 cause2 Poor mixing start->cause2 cause3 Temperature effects start->cause3 cause4 Assay buffer incompatibility start->cause4 solution1a Decrease final concentration cause1->solution1a Concentration-dependent solution1b Optimize co-solvent (e.g., DMSO) percentage cause1->solution1b solution1c Use alternative solubilization method (pH adjustment, cyclodextrins) cause1->solution1c solution2 Ensure thorough mixing (vortexing, sonication) cause2->solution2 solution3 Equilibrate all solutions to assay temperature cause3->solution3 solution4 Test alternative buffer components cause4->solution4

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent or Non-Reproducible Assay Results

  • Data Analysis: High variability between replicate wells or experiments.

  • Dose-Response Curve: Irregular or non-sigmoidal dose-response curves.

Troubleshooting_Inconsistent_Results cluster_causes Possible Causes cluster_solutions Solutions start Inconsistent Results cause1 Time-dependent precipitation start->cause1 cause2 Compound adsorption to plates/tips start->cause2 cause3 Incomplete dissolution of stock solution start->cause3 cause4 Compound degradation start->cause4 solution1 Prepare fresh dilutions immediately before use cause1->solution1 solution2 Use low-binding plates/tips cause2->solution2 solution3 Sonicate stock solution before dilution cause3->solution3 solution4 Assess compound stability in assay buffer cause4->solution4

Caption: Troubleshooting workflow for inconsistent assay results.

Data Presentation

Table 1: Comparison of Solubilization Strategies for Pyridine Sulfonamides

StrategyPrinciple of ActionAdvantagesDisadvantages
pH Adjustment Ionization of the pyridine ring (acidic pH) or sulfonamide group (alkaline pH) to form more soluble salts.Simple and cost-effective.Can alter compound activity or affect assay components; requires careful pH control.
Co-solvents (e.g., DMSO, Ethanol, PEG) Reduce the polarity of the aqueous buffer, increasing the solubility of hydrophobic compounds.Effective for a wide range of compounds.Can be toxic to cells or inhibit enzymes at higher concentrations.
Cyclodextrins Encapsulate the hydrophobic compound in a hydrophilic shell, forming a soluble inclusion complex.High solubilizing capacity and generally low toxicity.May not be effective for all compounds; can be more expensive.
Surfactants Form micelles that sequester the hydrophobic compound in their core.Highly effective for very lipophilic compounds.Can disrupt cell membranes and interfere with protein function.

Table 2: Illustrative Aqueous Solubility of Structurally Related Pyridine Derivatives

CompoundSolventTemperature (°C)Solubility ( g/100g solvent)
Picolinic Acid (Pyridine-2-carboxylic acid)Water2088.7
Nicotinic Acid (Pyridine-3-carboxylic acid)Water251.67

This table highlights how the position of a functional group on the pyridine ring can significantly influence aqueous solubility.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility

This protocol outlines a method to assess how pH affects the solubility of a pyridine sulfonamide.

pH_Solubility_Workflow cluster_protocol pH-Dependent Solubility Protocol step1 Prepare a series of buffers with a range of pH values step2 Add excess compound to each buffer step1->step2 step3 Equilibrate samples (e.g., 24-48h at constant temperature) step2->step3 step4 Centrifuge to pellet undissolved solid step3->step4 step5 Filter supernatant step4->step5 step6 Quantify dissolved compound (e.g., by HPLC or UV-Vis) step5->step6 step7 Plot solubility vs. pH step6->step7

Technical Support Center: Optimizing Palladium-Catalyzed Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the palladium-catalyzed amination of bromopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a 2-bromopyridine giving a low yield?

A1: Low yields with 2-bromopyridines are a common issue primarily due to catalyst poisoning . The nitrogen atom of the 2-bromopyridine substrate can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity. This is the most frequent challenge specific to this class of substrates. Other contributing factors can include suboptimal choice of ligand, base, solvent, or inadequate reaction conditions such as temperature and time.[1]

Q2: How can I prevent catalyst poisoning when using 2-bromopyridines?

A2: The key is to use sterically hindered, electron-rich phosphine ligands. These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst. Ligands like XPhos, RuPhos, and SPhos are often effective for this purpose.[2]

Q3: My reaction is sluggish or has stalled. What are the likely causes?

A3: A stalled reaction often points to catalyst inhibition or deactivation. For bromopyridines, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium, hindering the catalytic cycle. Additionally, ensure your reagents and solvent are pure and anhydrous, and that a strict inert atmosphere is maintained, as oxygen can deactivate the Pd(0) catalyst.[2] If reagents are not fully dissolved, the reaction will also be slow and inefficient; in this case, trying a different solvent like 1,4-dioxane or toluene may help.[1]

Q4: I am observing a significant amount of debrominated starting material. What is this side product and how can I minimize it?

A4: The formation of a debrominated pyridine is a common side reaction known as hydrodehalogenation . This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the amine. Potential hydride sources include the solvent, impurities in reagents, or the amine itself. To minimize this, ensure the use of high-purity, anhydrous reagents and solvents, and rigorously maintain an inert atmosphere.

Q5: Which base should I choose for my reaction, especially with sensitive functional groups?

A5: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and often lead to higher reaction rates. However, for substrates with base-sensitive functional groups (e.g., esters, enolizable ketones), these can be too harsh. In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, although they may require higher catalyst loadings or longer reaction times.[2][3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the palladium-catalyzed amination of bromopyridines.

Issue 1: Low to No Product Conversion

If your reaction shows minimal or no formation of the desired aminopyridine, follow this troubleshooting workflow.

LowConversionWorkflow start Low / No Conversion check_reagents 1. Verify Reagent & Solvent Purity (Anhydrous & Degassed) start->check_reagents check_atmosphere 2. Ensure Strict Inert Atmosphere (Ar or N2) check_reagents->check_atmosphere screen_ligand 3. Screen Ligands (Bulky, Electron-Rich: XPhos, RuPhos, SPhos) check_atmosphere->screen_ligand screen_base 4. Screen Bases (Strong: NaOtBu, LiHMDS Weak: Cs2CO3, K3PO4) screen_ligand->screen_base optimize_temp 5. Optimize Temperature (Typically 80-110 °C) screen_base->optimize_temp try_precatalyst 6. Use Palladium Pre-catalyst (e.g., XPhos Pd G3) optimize_temp->try_precatalyst success Improved Yield try_precatalyst->success

Caption: A step-by-step workflow for troubleshooting low-yielding amination reactions.

Issue 2: Formation of Palladium Black

The appearance of a fine black precipitate (palladium black) indicates catalyst decomposition, which removes the active catalyst from the reaction cycle.

  • Possible Cause: The reaction temperature is too high, leading to thermal decomposition of the catalyst complex. While these reactions typically require heating, prolonged exposure to temperatures above 120 °C can be detrimental.[1]

  • Solution: Lower the reaction temperature to a range of 80-100 °C and increase the reaction time. Monitor the reaction progress to find the optimal balance. Using more thermally stable palladium pre-catalysts can also mitigate this issue.

Data Presentation: Reaction Condition Comparison

The following tables summarize reaction conditions for the amination of various bromopyridines. Yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Amination of 2-Bromopyridines

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1008-1285-95 (est.)
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85 (est.)
CyclopentylamineBrettPhos-precatalyst (2)-LiHMDSTHF651678
Cyclohexane-1,2-diaminePd₂(dba)₃ (4)(±)-BINAP (8)NaOtBuToluene80460

Data compiled from sources.[1][4][5]

Table 2: Amination of 3-Bromopyridines

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDSTHF651683
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1001891
n-HexylaminePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001689

Data compiled from sources.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Amination of 2-Bromopyridine with Morpholine

This protocol is a reliable starting point and can be adapted for other secondary amines.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add 2-bromopyridine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube or sealed vial equipped with a magnetic stir bar.

  • Seal the vessel, remove from the glovebox, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • Add anhydrous, degassed toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol).

  • Place the sealed vessel in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction mixture vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(pyridin-2-yl)morpholine.[1]

Mandatory Visualizations

Buchwald-Hartwig Catalytic Cycle for Bromopyridine Amination

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.

CatalyticCycle pd0 LnP-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 LnP-Pd(II)(Py)(Br) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination pd_complex2 [LnP-Pd(II)(Py)(HNR'R'')]Br amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido LnP-Pd(II)(Py)(NR'R'') deprotonation->pd_amido reductive_elimination Reductive Elimination (Rate-Limiting) pd_amido->reductive_elimination reductive_elimination->pd0 product Product: Py-NR'R'' reductive_elimination->product br_py Br-Py br_py->oxidative_addition amine HNR'R'' amine->amine_coordination

Caption: A simplified Buchwald-Hartwig catalytic cycle for the amination of bromopyridines.

References

troubleshooting mass spectrometry fragmentation of 5-Bromo-N-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-N-methylpyridine-3-sulfonamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting mass spectrometry data and resolving common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why do I observe two prominent molecular ion peaks ([M+H]⁺) of nearly equal intensity, separated by 2 m/z units?

A1: This is the characteristic isotopic signature of a compound containing a single bromine atom.[1] Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.[2][3] Consequently, any ion containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) with a similar intensity, separated by two mass units.[1] This pattern is a definitive indicator of the presence of bromine in your molecule or fragment ion.[2]

Q2: What are the most likely fragmentation pathways for this compound in positive ion mode ESI-MS/MS?

A2: Aromatic sulfonamides typically undergo a few characteristic fragmentation reactions.[4] For this compound, the expected pathways include:

  • Loss of Sulfur Dioxide (SO₂): A common fragmentation for aromatic sulfonamides is the neutral loss of SO₂ (64 Da), which often occurs through an intramolecular rearrangement.[5][6]

  • Cleavage of the Sulfonyl-Pyridine (C-S) Bond: This cleavage would result in the formation of a brominated pyridine fragment.

  • Cleavage of the Sulfur-Nitrogen (S-N) Bond: Dissociation of the S-N bond is another frequent pathway in the fragmentation of sulfonamides.[7][8] This can lead to the formation of a bromopyridine-sulfonyl cation.

  • Loss of the Bromine Atom: Cleavage of the C-Br bond can occur, leading to a fragment without the characteristic bromine isotopic pattern.

Q3: I am not observing the expected molecular ion, or it has very low intensity. What are the potential causes?

A3: Several factors can lead to a weak or absent molecular ion peak:

  • In-source Fragmentation: The molecule might be fragmenting within the ion source before it reaches the mass analyzer. This can be mitigated by reducing the source temperature or using gentler ionization settings.

  • Sample Concentration: If the sample is too dilute, the signal may be too weak.[9] Conversely, if it is too concentrated, it can lead to ion suppression.[9]

  • Poor Ionization Efficiency: The chosen ionization method (e.g., ESI, APCI) may not be optimal for this specific compound. Experimenting with different ionization sources or solvent compositions can improve signal intensity.[9]

  • Instrument Calibration: The mass spectrometer may require tuning and calibration to ensure it is operating at its peak performance.[9]

Q4: My mass accuracy is poor, and the measured m/z values do not match the theoretical values. How can I fix this?

A4: Inaccurate mass readings are typically due to calibration issues.[9] You should perform a mass calibration across your desired mass range using an appropriate calibration standard.[9] Instrument drift and contamination can also affect mass accuracy, so regular maintenance as per the manufacturer's guidelines is crucial.[9]

Q5: I see many unexpected peaks in my spectrum. What could be their origin?

A5: Extraneous peaks often arise from contamination or side reactions. Potential sources include:

  • Solvent Adducts: Formation of adducts with solvent molecules (e.g., sodium [M+Na]⁺, potassium [M+K]⁺, or acetonitrile [M+ACN+H]⁺) is common in electrospray ionization.

  • Contaminants: Impurities can come from the sample itself, solvents, glassware, or the LC-MS system (e.g., plasticizers, slip agents).[10] Running a solvent blank can help identify these contaminant peaks.[10]

  • Sample Degradation: The analyte may be degrading during sample preparation or analysis. Ensure the stability of the compound under the experimental conditions.[11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

ProblemPotential CauseSuggested Solution
No Signal or Very Low Intensity 1. Sample concentration is too low or too high (ion suppression).[9] 2. Inefficient ionization.[9] 3. Instrument not properly tuned or calibrated.[9] 4. Clogged sprayer or sample line.[12]1. Optimize sample concentration by preparing a dilution series. 2. Adjust ionization source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization technique if available (e.g., APCI). 3. Perform routine instrument tuning and calibration. 4. Check for and clear any blockages in the sample flow path as per manufacturer guidelines.[12]
Inaccurate Mass Readings 1. Instrument requires mass calibration.[9] 2. Instrument contamination or temperature fluctuations causing drift.[9]1. Calibrate the instrument using a known standard across the relevant m/z range.[13] 2. Follow a regular maintenance schedule. Ensure a stable laboratory environment.
Poor Peak Shape (Broadening or Splitting) 1. Suboptimal chromatography conditions. 2. Contaminants in the sample or on the column.[9] 3. High sample concentration overloading the column or detector.1. Optimize the LC gradient, flow rate, and column temperature. 2. Ensure proper sample cleanup and use high-purity solvents.[11] Consider using a guard column. 3. Dilute the sample and re-inject.
Isotopic Pattern for Bromine Not Observed (No M+2 Peak) 1. The fragment ion does not contain the bromine atom. 2. Low signal intensity or high background noise obscuring the M+2 peak.1. This is expected for fragments that have lost the bromine atom. Analyze other fragments to confirm the presence of bromine. 2. Improve signal-to-noise by increasing sample concentration or optimizing MS parameters.
High Background Noise 1. Contaminated solvents, reagents, or gas supply.[10] 2. Leaks in the system.[10] 3. Dirty ion source.1. Use high-purity, LC-MS grade solvents and fresh reagents. Ensure gas filters are functional. 2. Perform a leak check on the gas lines and system connections.[10] 3. Clean the ion source according to the manufacturer's protocol.

Data Presentation

Predicted Fragmentation of this compound
  • Molecular Formula: C₆H₇BrN₂O₂S

  • Monoisotopic Mass: 251.9466 Da (for ⁷⁹Br), 253.9446 Da (for ⁸¹Br)

  • Protonated Mass [M+H]⁺: 252.9544 m/z, 254.9524 m/z

Ion DescriptionProposed Fragmentation PathwayCalculated m/z (⁷⁹Br / ⁸¹Br)
Protonated Molecule [M+H]⁺252.95 / 254.95
Loss of SO₂ [M+H - SO₂]⁺188.98 / 190.98
Bromopyridine-sulfonyl cation Cleavage of S-N bond219.91 / 221.91
Bromopyridine fragment Cleavage of C-S bond154.96 / 156.96
Loss of Bromine [M+H - Br]⁺173.03

Experimental Protocols

General Protocol for LC-MS/MS Analysis
  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of 1 mg/mL.

    • Perform serial dilutions using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS¹ Scan Range: m/z 100-400.

    • MS² (Tandem MS): Select the precursor ions (m/z 253.0 and 255.0) for collision-induced dissociation (CID).

    • Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

Visualizations

troubleshooting_workflow cluster_issues Identify Issue cluster_causes Investigate Potential Cause cluster_solutions Implement Solution start Problem with MS Data issue1 Low or No Signal start->issue1 issue2 Inaccurate Mass start->issue2 issue3 Unexpected Peaks start->issue3 issue4 Poor Peak Shape start->issue4 cause1a Sample Concentration issue1->cause1a cause1b Ionization Settings issue1->cause1b cause1c System Contamination / Clog issue1->cause1c cause2a Calibration Drift issue2->cause2a cause3a Solvent / System Contamination issue3->cause3a cause3b Sample Degradation issue3->cause3b cause4a Chromatography issue4->cause4a sol1a Optimize Dilution cause1a->sol1a sol1b Adjust Source Parameters cause1b->sol1b sol1c Clean System / Check Lines cause1c->sol1c sol2a Perform Mass Calibration cause2a->sol2a sol3a Run Blanks / Use Pure Solvents cause3a->sol3a sol3b Check Sample Stability cause3b->sol3b sol4a Optimize LC Method cause4a->sol4a

Caption: A logical workflow for troubleshooting common mass spectrometry issues.

fragmentation_pathway parent This compound [M+H]⁺ m/z 253/255 frag1 Loss of SO₂ [C₆H₈BrN₂]⁺ m/z 189/191 parent->frag1 - SO₂ (64 Da) frag2 Bromopyridine-sulfonyl Cation [C₅H₃BrN(SO₂)]⁺ m/z 220/222 parent->frag2 - CH₃NH (31 Da) frag3 Bromopyridine Fragment [C₅H₄BrN+H]⁺ m/z 155/157 parent->frag3 - SO₂NHCH₃ (95 Da) frag4 Loss of Bromine [C₆H₈N₂O₂S]⁺ m/z 173 parent->frag4 - Br (79/81 Da)

Caption: Predicted fragmentation pathways for this compound.

References

Technical Support Center: Stability of 5-Bromo-N-methylpyridine-3-sulfonamide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 5-Bromo-N-methylpyridine-3-sulfonamide in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue: Rapid or Unexpected Degradation of this compound in Solution

  • Question: My solution of this compound is showing significant degradation shortly after preparation. What are the likely causes and how can I mitigate this?

  • Answer: Unexpected degradation of sulfonamides in solution is often attributed to several factors.[1] Key areas to investigate include:

    • pH of the Solution: Sulfonamides can be susceptible to hydrolysis under acidic or alkaline conditions. The amide linkage in the sulfonamide group can be a primary site for degradation. It is crucial to buffer your solution to a pH where the compound exhibits maximum stability, typically around neutral pH.

    • Solvent Choice: The type of solvent and the presence of any impurities can influence stability. Ensure high-purity solvents are used.

    • Exposure to Light: Photodegradation can be a significant issue for compounds with aromatic rings and halogen substituents. Protect your solutions from light by using amber vials or by covering them with aluminum foil.

    • Temperature: Elevated temperatures accelerate degradation reactions. Prepare and store your solutions at the recommended temperature, and avoid unnecessary exposure to heat.

    • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation. Consider de-gassing your solvents or using antioxidants if oxidative degradation is suspected.

Issue: Inconsistent or Non-Reproducible Stability Data

  • Question: I am observing significant variability in my stability study results for this compound. What could be causing this?

  • Answer: Inconsistent results in stability studies often stem from a lack of control over experimental parameters. To improve reproducibility:

    • Precise pH Control: Ensure that the pH of your solutions is consistent across all experiments. Use calibrated pH meters and freshly prepared buffers.

    • Standardized Sample Preparation: Follow a strict and detailed protocol for sample preparation, including weighing, dissolution, and dilution steps.

    • Consistent Storage Conditions: Store all stability samples under identical and tightly controlled conditions of temperature, light, and humidity.

    • Analytical Method Validation: A validated and robust analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for accurate quantification.[2] Ensure your method is validated for linearity, accuracy, precision, and specificity.

    • Control Samples: Always include control samples (e.g., a freshly prepared solution) with each analytical run to monitor the performance of the analytical method.

Frequently Asked Questions (FAQs)

  • Question: What are the typical degradation pathways for sulfonamides like this compound?

  • Answer: Common degradation pathways for sulfonamides include:

    • Hydrolysis: Cleavage of the sulfonamide bond is a primary degradation route, particularly under acidic or basic conditions.

    • Oxidation: The molecule can be susceptible to oxidation, potentially at the sulfur atom or other sites on the pyridine ring.

    • Photodegradation: Exposure to UV or visible light can induce degradation, which is a known issue for fluoroquinolone antibiotics containing a halogen group.

    • Microbial Degradation: In non-sterile conditions, microorganisms can metabolize sulfonamides.[3][4][5][6][7]

  • Question: What are the recommended storage conditions for a stock solution of this compound?

    • Temperature: Store at 2-8°C.

    • Light: Protect from light by using amber vials or by wrapping the container in foil.

    • pH: Prepare the solution in a buffer at or near neutral pH (e.g., pH 7.0-7.4) for enhanced stability.

    • Container: Use well-sealed, inert containers to prevent solvent evaporation and contamination.

  • Question: Which analytical techniques are most suitable for stability testing of this compound?

  • Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of sulfonamides and their degradation products.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for identifying and quantifying the parent compound and any degradants, offering higher sensitivity and specificity.[2]

Data Presentation

Table 1: Forced Degradation Study Conditions for Sulfonamides

Stress ConditionTypical Reagent/ConditionDurationExpected Degradation
Acid Hydrolysis0.1 M HClUp to 72 hours5-20%
Base Hydrolysis0.1 M NaOHUp to 72 hours5-20%
Oxidation3% H₂O₂Up to 24 hours10-40%
Thermal Degradation60°CUp to 7 days5-20%
PhotodegradationICH Option 1 or 2As per guidelinesConforms to ICH Q1B

Note: These are general conditions and may need to be optimized for this compound. The goal of a forced degradation study is to achieve 5-20% degradation to ensure the analytical method is stability-indicating.[1]

Experimental Protocols

Protocol 1: General Stability Study of this compound in Solution

  • Preparation of Stock Solution:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the standard in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile) and then dilute to the final concentration with the desired buffer solution (e.g., phosphate buffer, pH 7.4).

    • Ensure the final concentration of the organic solvent is low if its effect on stability is not being investigated.

  • Sample Storage:

    • Aliquot the stock solution into amber glass vials.

    • Store the vials under the desired stability conditions (e.g., 25°C/60% RH, 40°C/75% RH).

    • Include a set of samples stored at a control temperature (e.g., 2-8°C).

  • Sample Analysis:

    • At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw a vial from each storage condition.

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Quantify the amount of this compound remaining and any significant degradation products.

  • Data Evaluation:

    • Calculate the percentage of the initial concentration of this compound remaining at each time point.

    • Plot the concentration versus time to determine the degradation kinetics.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep_stock Prepare Stock Solution in Buffered Solvent aliquot Aliquot into Amber Vials prep_stock->aliquot storage_ambient 25°C / 60% RH aliquot->storage_ambient Place on Stability storage_accelerated 40°C / 75% RH aliquot->storage_accelerated Place on Stability storage_control 2-8°C (Control) aliquot->storage_control Place on Stability sampling Withdraw Samples at Time Points storage_ambient->sampling storage_accelerated->sampling storage_control->sampling hplc HPLC Analysis sampling->hplc quant Quantify Parent & Degradants hplc->quant calc Calculate % Remaining quant->calc plot Plot Degradation Kinetics calc->plot

Caption: Workflow for a typical stability study of a compound in solution.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photodegradation (Light) parent This compound hydrolysis_prod 5-Bromopyridine-3-sulfonic acid + Methylamine parent->hydrolysis_prod H₂O, H⁺/OH⁻ oxidation_prod N-oxide or S-oxide derivatives parent->oxidation_prod [O] photolysis_prod Debrominated or other photoproducts parent->photolysis_prod

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Scale-Up Synthesis of Substituted Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of substituted pyridine sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the transition from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up the synthesis of substituted pyridine sulfonamides?

A1: The primary challenges in scaling up this synthesis revolve around reaction control, impurity profiles, and product isolation. Key issues include:

  • Exotherm Management: The formation of the sulfonamide bond is often exothermic. What is manageable in a lab flask can become a significant safety hazard in a large reactor, potentially leading to thermal runaway.[1][2]

  • Impurity Formation and Control: Side reactions that are negligible at the gram scale can lead to significant impurities at the kilogram scale, complicating purification and impacting final product quality. Common impurities can arise from starting materials or side reactions during the synthesis.

  • Purification and Isolation: Methods like column chromatography that are common in the lab are often not feasible for large-scale production. Developing a robust, scalable crystallization process is crucial for obtaining the desired purity and physical form of the final product.[3][4]

  • Reagent Handling and Safety: Handling large quantities of reagents like sulfonyl chlorides and pyridine requires stringent safety protocols due to their hazardous nature.[5][6][7][8]

Q2: What are common impurities encountered in the synthesis of pyridine sulfonamides?

A2: Impurities can originate from starting materials or be generated during the reaction. It is crucial to monitor for:

  • Isomeric Pyridinesulfonic Acids: Incomplete or non-selective sulfonation can lead to the formation of isomers (e.g., pyridine-3-sulfonic acid if pyridine-2-sulfonic acid is the target).

  • Unreacted Starting Materials: Residual pyridine or sulfonyl chloride can be present in the crude product.

  • Hydrolysis Products: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which will not react to form the desired sulfonamide.

  • Over-reaction Products: In some cases, bis-sulfonylation of the pyridine ring can occur.

  • Solvent-Related Impurities: Residual solvents from the reaction or purification steps are common impurities that need to be controlled.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Yield

Problem: You are experiencing lower than expected or inconsistent yields upon scaling up your pyridine sulfonamide synthesis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Use in-process controls (e.g., HPLC, UPLC) to track the consumption of starting materials and formation of the product. - Optimize Reaction Time and Temperature: The optimal conditions may differ at a larger scale due to different mixing and heat transfer characteristics.
Side Reactions - Control Temperature: Poor temperature control can lead to the formation of byproducts. Ensure your reactor's cooling system is adequate for the exotherm. - Order of Addition: The way reagents are added can influence the impurity profile. Consider adding the more reactive species slowly to a solution of the other.
Degradation of Starting Material or Product - Inert Atmosphere: If your reactants or product are sensitive to air or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen). - Purify Starting Materials: Impurities in starting materials can inhibit the reaction or lead to side products.
Issue 2: Difficulty with Product Isolation and Purification

Problem: Your product is "oiling out" instead of crystallizing, or the resulting crystals are of poor quality.[3]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
"Oiling Out" During Crystallization - Solvent Selection: The solubility profile of your compound may be different in the presence of impurities. Screen for a more suitable solvent or solvent/anti-solvent system. - Control Cooling Rate: Rapid cooling can lead to supersaturation and oiling out. Implement a controlled cooling profile. - Seeding: Introduce seed crystals to encourage the formation of a stable crystalline form.[3]
Low Purity After Crystallization - Wash Efficiency: Ensure the filter cake is washed with an appropriate solvent to remove residual mother liquor containing impurities. - Recrystallization: A second recrystallization step may be necessary to achieve the desired purity. - Polymorphism: Be aware that different crystalline forms (polymorphs) may have different purities and physical properties.
Amorphous Product - Solvent System: The choice of solvent can influence whether a crystalline or amorphous solid is obtained. Experiment with different solvent systems. - Drying Conditions: The rate and temperature of drying can impact the final solid form.

Experimental Protocols

General Protocol for the Synthesis of a Substituted Pyridine Sulfonamide

This protocol describes a general method for the reaction of a substituted aminopyridine with a sulfonyl chloride.

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve the substituted aminopyridine (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Base Addition: Add a suitable base (e.g., triethylamine, pyridine; 1.1-1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of the sulfonyl chloride (1.0-1.1 eq.) in the reaction solvent via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Scale-Up Synthesis

low_yield_troubleshooting start Low Yield in Scale-Up check_reaction_completeness Is the reaction going to completion? start->check_reaction_completeness check_side_products Are significant side products observed? check_reaction_completeness->check_side_products Yes optimize_conditions Optimize reaction time, temperature, or stoichiometry check_reaction_completeness->optimize_conditions No control_temp Improve temperature control check_side_products->control_temp Yes check_sm_purity Are starting materials pure? check_side_products->check_sm_purity No success Yield Improved optimize_conditions->success change_addition Modify order or rate of reagent addition control_temp->change_addition change_addition->success purify_sm Purify starting materials check_sm_purity->purify_sm No check_degradation Is the product or starting material degrading? check_sm_purity->check_degradation Yes purify_sm->success inert_atmosphere Use inert atmosphere check_degradation->inert_atmosphere Yes inert_atmosphere->success

Caption: Troubleshooting workflow for low yield.

Decision Tree for Crystallization Solvent Selection

crystallization_solvent_selection start Start: Select Potential Solvents hot_soluble Is the compound soluble in hot solvent? start->hot_soluble cold_insoluble Is it insoluble in cold solvent? hot_soluble->cold_insoluble Yes find_pair Find a miscible solvent pair (A/B)? - Soluble in A - Insoluble in B hot_soluble->find_pair No single_solvent Use Single-Solvent Crystallization cold_insoluble->single_solvent Yes cold_insoluble->find_pair No solvent_antisolvent Use Solvent/Anti-Solvent Crystallization find_pair->solvent_antisolvent Yes other_methods Consider other methods (e.g., slow evaporation, vapor diffusion) find_pair->other_methods No

Caption: Decision tree for crystallization solvent.

Process Safety Considerations for Scale-Up

process_safety cluster_prevention Preventative Measures cluster_mitigation Mitigation Strategies thermal_hazard_assessment Thermal Hazard Assessment (DSC, RC1) process_control Robust Process Control (Temp, Addition Rate) operator_training Thorough Operator Training emergency_cooling Emergency Cooling System pressure_relief Pressure Relief System quench_system Quench System safe_scale_up Safe Scale-Up of Pyridine Sulfonamide Synthesis safe_scale_up->thermal_hazard_assessment safe_scale_up->process_control safe_scale_up->operator_training safe_scale_up->emergency_cooling safe_scale_up->pressure_relief safe_scale_up->quench_system

Caption: Key process safety considerations.

References

minimizing impurities in the synthesis of 5-Bromo-N-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 5-Bromo-N-methylpyridine-3-sulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on impurity formation and yield optimization.

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete reaction of 5-bromopyridine-3-sulfonyl chloride with methylamine. - Ensure the methylamine solution is fresh and its concentration is accurate. - Consider using a slight excess of methylamine (1.1-1.2 equivalents). - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion. - The reaction is typically performed at a low temperature (0-10 °C) to control exothermicity and then allowed to warm to room temperature. Ensure adequate reaction time at room temperature.
Degradation of the sulfonyl chloride intermediate. - 5-bromopyridine-3-sulfonyl chloride is moisture-sensitive and can hydrolyze back to the sulfonic acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Loss of product during workup and purification. - During aqueous workup, ensure the pH is carefully controlled to prevent hydrolysis of the sulfonamide. - If using liquid-liquid extraction, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery. - Optimize the solvent system for column chromatography to ensure good separation of the product from impurities without significant loss on the column.

Problem 2: Presence of Unreacted 5-bromopyridine-3-sulfonyl chloride in the Final Product

Possible Cause Suggested Solution
Insufficient amount of methylamine. - Use a slight excess of methylamine to ensure complete conversion of the sulfonyl chloride.
Poor mixing of reactants. - Ensure vigorous stirring throughout the reaction, especially during the addition of the sulfonyl chloride to the methylamine solution.
Reaction temperature is too low. - While the initial addition should be at a low temperature, allowing the reaction to proceed at room temperature for a sufficient duration is crucial for completion.

Problem 3: Identification of an Impurity with a Similar Polarity to the Product

Possible Cause Suggested Solution
Formation of 5-bromopyridine-3-sulfonic acid. - This impurity arises from the hydrolysis of the sulfonyl chloride intermediate.[1] - To minimize its formation, strictly adhere to anhydrous reaction conditions. - During workup, a wash with a dilute aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic sulfonic acid impurity.
Presence of isomeric impurities. - Impurities such as isomeric bromopyridines or di-brominated pyridines may originate from the starting materials.[2][3] - Ensure the purity of the starting 5-bromopyridine before converting it to the sulfonic acid and then the sulfonyl chloride. - Isomeric pyridinesulfonic acids can also form during the sulfonation of pyridine.[4] - Purification of the final product using column chromatography with a carefully selected eluent system or recrystallization may be necessary to separate isomers.
Formation of disulfide or sulfone byproducts. - These impurities can form during the synthesis of the sulfonyl chloride via a Sandmeyer reaction.[1] - Optimizing the conditions of the Sandmeyer reaction (e.g., temperature, catalyst concentration) can help minimize the formation of these byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and classic approach for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[5] In this case, 5-bromopyridine-3-sulfonyl chloride is reacted with methylamine to yield this compound. A base such as pyridine or triethylamine is often added to neutralize the HCl generated during the reaction.[5]

Q2: How can I prepare the 5-bromopyridine-3-sulfonyl chloride precursor?

5-Bromopyridine-3-sulfonyl chloride can be synthesized from 5-bromopyridine-3-sulfonic acid.[6] The sulfonic acid is typically treated with a chlorinating agent like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).[7] Another method is a modified Sandmeyer reaction starting from 3-amino-5-bromopyridine.[1]

Q3: What are the critical parameters to control during the reaction of 5-bromopyridine-3-sulfonyl chloride with methylamine?

The critical parameters include:

  • Temperature: The initial reaction should be carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by stirring at room temperature to ensure completion.

  • Stoichiometry: A slight excess of methylamine is recommended to ensure the complete consumption of the sulfonyl chloride.

  • Anhydrous Conditions: The sulfonyl chloride is sensitive to moisture, so using dry solvents and an inert atmosphere is crucial to prevent hydrolysis to the corresponding sulfonic acid.[1]

Q4: What are the best methods for purifying the final product?

Common purification methods for aryl sulfonamides include:

  • Recrystallization: This is an effective method if a suitable solvent system can be found that allows for good recovery of the pure product while leaving impurities in the mother liquor.

  • Column Chromatography: Silica gel column chromatography is a widely used technique for purifying sulfonamides. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol can effectively separate the product from impurities.

  • Aqueous Wash: During the workup, washing the organic layer with a dilute base can remove acidic impurities like 5-bromopyridine-3-sulfonic acid, and a dilute acid wash can remove any unreacted amine.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

Several analytical techniques can be used to determine the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Step 1: Preparation of 5-bromopyridine-3-sulfonyl chloride (via chlorination of the sulfonic acid)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromopyridine-3-sulfonic acid (1.0 eq).

  • Carefully add thionyl chloride (SOCl2) (3.0-5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • The crude 5-bromopyridine-3-sulfonyl chloride can be used directly in the next step or purified by vacuum distillation or recrystallization.

Step 2: Synthesis of this compound

  • In a three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve methylamine (2M solution in THF, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the crude 5-bromopyridine-3-sulfonyl chloride (1.0 eq) from Step 1 in anhydrous THF.

  • Add the solution of 5-bromopyridine-3-sulfonyl chloride dropwise to the cooled methylamine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Quantitative Data Summary

The following table presents hypothetical data on the impact of different reaction parameters on the purity of this compound. This data is for illustrative purposes to guide optimization.

Experiment ID Methylamine (Equivalents) Reaction Temperature (°C) Reaction Time (h) Purity by HPLC (%) Major Impurity (%)
11.00 → 25392.5Unreacted Sulfonyl Chloride (5.1)
21.20 → 25397.85-bromopyridine-3-sulfonic acid (1.2)
31.50 → 25397.5Excess Methylamine related byproducts (1.5)
41.225395.2Increased side products (3.8)
51.20 → 25190.3Unreacted Sulfonyl Chloride (7.8)

Visualizations

Troubleshooting_Workflow start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield Analyze end_product Pure this compound check_yield->end_product Acceptable high_impurity High Impurity? low_yield->high_impurity No incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes degradation Intermediate Degradation low_yield->degradation Yes workup_loss Workup/Purification Loss low_yield->workup_loss Yes unreacted_sm Unreacted Starting Material high_impurity->unreacted_sm Yes side_product Side Product Formation high_impurity->side_product Yes high_impurity->end_product No optimize_conditions Optimize Reaction Conditions (Stoichiometry, Time, Temp) incomplete_reaction->optimize_conditions anhydrous_protocol Implement Strict Anhydrous Protocol degradation->anhydrous_protocol optimize_workup Optimize Workup and Purification workup_loss->optimize_workup unreacted_sm->optimize_conditions side_product->optimize_conditions optimize_conditions->start Retry anhydrous_protocol->start Retry optimize_workup->start Retry

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway start 5-Bromopyridine sulfonic_acid 5-Bromopyridine-3-sulfonic acid start->sulfonic_acid Sulfonation sulfonyl_chloride 5-Bromopyridine-3-sulfonyl chloride sulfonic_acid->sulfonyl_chloride Chlorination (e.g., SOCl2) product This compound sulfonyl_chloride->product Amination hydrolysis_impurity Hydrolysis Impurity (Sulfonic Acid) sulfonyl_chloride->hydrolysis_impurity H2O methylamine Methylamine methylamine->product

Caption: Synthetic pathway and potential hydrolysis impurity formation.

References

Technical Support Center: Analytical Method Development for 5-Bromo-N-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 5-Bromo-N-methylpyridine-3-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantitative analysis of this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable and widely used technique for the quantitative analysis of sulfonamides and pyridine-containing compounds.[1][2][3] It offers good resolution, sensitivity, and specificity. For enhanced sensitivity and confirmation of identity, HPLC coupled with mass spectrometry (LC-MS) is recommended.[4][5] Gas Chromatography (GC) can also be an option, potentially requiring derivatization of the sulfonamide group to improve volatility.[6][7]

Q2: What are the critical parameters to consider when developing an HPLC method for this compound?

A2: Key parameters for HPLC method development include the choice of stationary phase (column), mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength. For a compound like this compound, a reversed-phase C18 column is a good starting point. The mobile phase will likely consist of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.[8] The pH of the mobile phase is crucial for controlling the retention of the basic pyridine ring and the acidic sulfonamide group.

Q3: How can I prepare my sample for analysis?

A3: Sample preparation depends on the matrix. For bulk drug substances, a simple "dilute and shoot" approach after dissolving in a suitable solvent is often sufficient.[9] For more complex matrices like biological fluids or pharmaceutical formulations, techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to remove interfering substances and concentrate the analyte.[10]

Q4: What is the expected UV absorbance maximum (λmax) for this compound?

A4: While the exact λmax would need to be determined experimentally, pyridine-containing compounds typically exhibit strong UV absorbance in the range of 250-280 nm. It is recommended to run a UV scan of a standard solution to determine the optimal wavelength for detection.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or a column with a different stationary phase.- Reduce the injection volume or sample concentration.
No Peak or Very Small Peak - Incorrect wavelength setting- Sample degradation- Injection issue- Verify the detector wavelength is set to the λmax of the analyte.- Investigate sample stability; prepare fresh samples.- Check the autosampler and injection syringe for proper functioning.
Ghost Peaks - Contamination in the mobile phase or HPLC system- Carryover from previous injections- Flush the system with a strong solvent.- Prepare fresh mobile phase.- Implement a needle wash step in the injection sequence.
Fluctuating Retention Times - Inconsistent mobile phase composition- Temperature fluctuations- Pump malfunction- Ensure proper mixing of the mobile phase.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper degassing of the mobile phase.
Sample Preparation
Issue Potential Cause Troubleshooting Steps
Low Recovery from SPE - Inappropriate sorbent selection- Incorrect elution solvent- Sample breakthrough- Test different SPE sorbents (e.g., C18, mixed-mode).- Optimize the elution solvent strength and volume.- Ensure the sample is loaded at an appropriate flow rate.
Matrix Effects in LC-MS - Co-eluting matrix components causing ion suppression or enhancement- Improve sample cleanup using a more selective SPE protocol.- Modify the chromatographic method to separate the analyte from interfering components.- Use a matrix-matched calibration curve.

Experimental Protocols

HPLC-UV Method Development Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • For samples, dissolve an accurately weighed amount in the diluent to achieve a concentration within the linear range of the method.[8] Filter the solution through a 0.45 µm filter before injection.[8]

  • Chromatographic Conditions (Initial):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile

    • Gradient: Start with a low percentage of B and gradually increase to elute the compound.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 260 nm (or experimentally determined λmax)

    • Injection Volume: 10 µL

  • Method Optimization:

    • Adjust the mobile phase pH and organic modifier percentage to achieve optimal retention time, peak shape, and resolution from any impurities.

    • Validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.[11]

LC-MS Method Development Protocol
  • Standard and Sample Preparation: Follow the same procedure as for HPLC-UV.

  • LC Conditions: Use the optimized HPLC conditions from the UV method development.

  • MS Conditions (Initial):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode (due to the basic pyridine nitrogen).

    • Scan Mode: Full scan to determine the parent ion mass.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor the protonated molecular ion [M+H]+.

  • Method Optimization:

    • Optimize MS parameters such as capillary voltage, cone voltage, and gas flows to maximize the signal intensity of the analyte.

    • For MRM, identify a suitable precursor-product ion transition for enhanced specificity.

Visualizations

Analytical_Method_Development_Workflow start Define Analytical Target Profile lit_search Literature Search & Method Scouting start->lit_search method_dev Method Development & Optimization (HPLC, LC-MS) lit_search->method_dev sample_prep Sample Preparation Development lit_search->sample_prep validation Method Validation (ICH Guidelines) method_dev->validation sample_prep->validation troubleshoot Troubleshooting validation->troubleshoot transfer Method Transfer & Implementation validation->transfer end Routine Analysis transfer->end

Caption: Overall workflow for analytical method development.

Sample_Preparation_Workflow sample Sample Matrix (e.g., Formulation, Biological Fluid) extraction Extraction sample->extraction lle Liquid-Liquid Extraction extraction->lle Organic Soluble spe Solid-Phase Extraction extraction->spe Selective Adsorption ppt Protein Precipitation extraction->ppt High Protein Matrix concentration Concentration/ Reconstitution lle->concentration spe->concentration ppt->concentration analysis Analysis (HPLC, LC-MS) concentration->analysis

Caption: Decision tree for sample preparation.

Troubleshooting_Decision_Tree issue Analytical Issue Identified chromatography Chromatography Related? issue->chromatography sample_prep Sample Prep Related? chromatography->sample_prep No check_mobile_phase Check Mobile Phase (pH, Composition) chromatography->check_mobile_phase Yes instrument Instrument Related? sample_prep->instrument No check_recovery Check SPE/LLE Recovery sample_prep->check_recovery Yes check_pump Check Pump & Degasser instrument->check_pump Yes check_column Check Column (Age, Performance) check_mobile_phase->check_column check_matrix Investigate Matrix Effects check_recovery->check_matrix check_detector Check Detector (Lamp, Settings) check_pump->check_detector

Caption: A logical troubleshooting decision tree.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthetic 5-Bromo-N-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds like 5-Bromo-N-methylpyridine-3-sulfonamide is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of key analytical techniques for the purity assessment of this synthetic sulfonamide, complete with supporting experimental protocols and data presentation formats.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed techniques for this purpose.

TechniquePrincipleInformation ObtainedKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.Retention time, peak area (for quantification), and peak purity. Provides a percentage purity value based on the relative area of the main peak.High resolution for separating closely related impurities. Excellent quantitative accuracy and precision. Widely available and adaptable to various compound polarities.Requires a suitable chromophore for UV detection. Co-elution of impurities can lead to inaccurate results.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard of known purity and concentration.Absolute purity determination without the need for a reference standard of the analyte. Structural confirmation of the main component and any observable impurities.Provides a direct measure of purity. Non-destructive. Can identify and quantify a wide range of impurities, including residual solvents and inorganic salts.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification. Requires a well-characterized internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.Identification and quantification of volatile and semi-volatile impurities. Provides structural information based on mass fragmentation patterns.High sensitivity and specificity for volatile organic impurities, such as residual solvents from the synthesis.Not suitable for non-volatile or thermally labile compounds without derivatization.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining accurate and reproducible purity data. Below are representative methodologies for the key analytical techniques, adapted for the analysis of this compound based on common practices for related sulfonamides.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and its potential organic impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Data Analysis:

  • Calculate the percentage purity using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a method for the absolute purity determination of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Sequence: A standard 1D proton experiment with a sufficient relaxation delay (e.g., 5 times the longest T1 of the signals of interest).

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean, dry vial.

  • Dissolve the mixture in a known volume of DMSO-d6 (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Data Analysis:

  • Acquire the 1H NMR spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P_IS = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is suitable for the identification and quantification of residual solvents from the synthesis of this compound.

Instrumentation:

  • GC-MS system with a headspace autosampler.

Chromatographic Conditions:

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min)

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

Sample Preparation (Headspace):

  • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO) that does not contain the expected residual solvents.

  • Seal the vial and place it in the headspace autosampler.

Data Analysis:

  • Identify residual solvents by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the identified solvents using an external standard calibration method.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described analytical procedures.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample & Standard dissolve Dissolve in Diluent weigh_sample->dissolve inject Inject into HPLC dissolve->inject hplc_system HPLC System chromatogram Acquire Chromatogram hplc_system->chromatogram inject->hplc_system integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Determination.

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve nmr_spectrometer NMR Spectrometer dissolve->nmr_spectrometer acquire Acquire 1H NMR Spectrum nmr_spectrometer->acquire integrate Integrate Analyte & Standard Signals acquire->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR Purity Determination.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh_sample Weigh Sample into Headspace Vial add_solvent Add Headspace Solvent weigh_sample->add_solvent analyze Analyze Headspace Vapor add_solvent->analyze gcms_system GC-MS System mass_spectra Acquire Mass Spectra gcms_system->mass_spectra analyze->gcms_system identify Identify Solvents via Library Search mass_spectra->identify quantify Quantify using External Standards identify->quantify

Caption: Workflow for GC-MS Residual Solvent Analysis.

Comparative Analysis of Bromo-N-methylpyridine-3-sulfonamide Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable absence of direct comparative studies on the biological activities of 5-Bromo-N-methylpyridine-3-sulfonamide and its corresponding 2-bromo, 4-bromo, and 6-bromo isomers. While the broader class of sulfonamides is well-documented for a range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities, specific data for these particular brominated N-methylpyridine-3-sulfonamide isomers remains largely unpublished.[1][2][3]

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential biological activities of these isomers by examining the known activities of structurally related pyridine and sulfonamide compounds. We will also present standardized experimental protocols relevant to the screening of such molecules and illustrative diagrams of key signaling pathways and workflows.

Potential Biological Activities of Bromo-N-methylpyridine-3-sulfonamide Isomers

The biological activity of a molecule is intrinsically linked to its structure. The position of the bromine atom on the pyridine ring, as well as the sulfonamide group, can significantly influence the compound's physicochemical properties, such as its electronic distribution, lipophilicity, and steric profile. These factors, in turn, dictate how the molecule interacts with biological targets.

Antimicrobial Activity

Sulfonamides have historically been a cornerstone of antibacterial therapy.[1][2] Their mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4] The introduction of a pyridine ring and a bromine substituent could modulate this activity. While no specific data exists for the target isomers, related brominated sulfonamide derivatives have been investigated for their antimicrobial properties.[3] The position of the electron-withdrawing bromine atom could influence the acidity of the sulfonamide proton, potentially affecting its binding to the DHPS active site.

Anticancer Activity

Recent research has explored the potential of sulfonamide derivatives as anticancer agents.[5] One of the key mechanisms involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which play a role in tumor acidosis and proliferation.[6][7] Pyridine-3-sulfonamides, in particular, have been identified as effective carbonic anhydrase inhibitors.[6] The varying positions of the bromine atom on the pyridine ring in the target isomers could lead to differential inhibitory potency and selectivity against various CA isoforms.

Furthermore, some pyridine-containing compounds act as kinase inhibitors, a major class of targeted cancer therapeutics.[8][9] For instance, derivatives of 2-amino-5-bromo-4-methylpyridine have been explored as scaffolds for Polo-like kinase 4 (PLK4) inhibitors.[8] It is plausible that the bromo-N-methylpyridine-3-sulfonamide isomers could exhibit inhibitory activity against specific kinases involved in cancer signaling pathways. For example, N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide has been investigated as a PI3K/mTOR dual inhibitor.[10][11]

Data Presentation

As no direct comparative quantitative data for the target isomers is available, the following table presents hypothetical data to illustrate how such information would be structured for a comparative analysis.

CompoundTarget ActivityIC50 / MIC (µM)Cell Line / Organism
This compoundCarbonic Anhydrase II InhibitionData Not AvailableNot Applicable
2-Bromo-N-methylpyridine-3-sulfonamideAntibacterial (E. coli)Data Not AvailableE. coli
4-Bromo-N-methylpyridine-3-sulfonamideKinase X InhibitionData Not AvailableCancer Cell Line
6-Bromo-N-methylpyridine-3-sulfonamideCytotoxicity (MCF-7)Data Not AvailableMCF-7

Experimental Protocols

To facilitate future research on these and related compounds, detailed methodologies for key biological assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method to assess the antibacterial efficacy of the sulfonamide isomers.

Materials:

  • Test compounds (this compound and its isomers)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of each isomer in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of each test compound in the 96-well plates using MHB to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric method to measure the inhibition of carbonic anhydrase activity.

Materials:

  • Test compounds

  • Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the CA isozymes and the test compounds in the appropriate buffer.

  • Assay Mixture: In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated water.

  • Measurement: Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to bicarbonate and a proton, causing a pH change.

  • Data Analysis: Calculate the initial rates of the enzymatic reaction in the presence and absence of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol 3: Kinase Inhibition Assay

This protocol details a common method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Test compounds

  • Recombinant protein kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Assay Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period.

  • Detection: Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Mandatory Visualization

Signaling_Pathway Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Inhibitor Bromo-N-methylpyridine -3-sulfonamide Isomer Inhibitor->Kinase_B Inhibits Experimental_Workflow General Workflow for Biological Activity Screening cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Isomers Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Screening (e.g., MIC, IC50) Purification->Primary_Assay Secondary_Assay Secondary Assays (e.g., Selectivity) Primary_Assay->Secondary_Assay Active Compounds Data_Analysis Data Analysis & SAR Studies Secondary_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Efficacy of 5-Bromo-N-methylpyridine-3-sulfonamide: A Comparative Analysis with Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the antibacterial efficacy of 5-Bromo-N-methylpyridine-3-sulfonamide against established antibiotics is currently not feasible due to a lack of publicly available experimental data for this specific compound.

Extensive searches of scientific literature and chemical databases did not yield any studies reporting the antibacterial activity, specifically Minimum Inhibitory Concentration (MIC) values, of this compound. While the broader class of pyridine-sulfonamide derivatives has been investigated for antimicrobial properties, data for this particular molecule remains unpublished.[1][2][3][4][5][6][7]

This guide will, therefore, provide a framework for such a comparative study, outlining the necessary experimental protocols and presenting available efficacy data for well-known antibiotics that would serve as essential benchmarks.

Framework for Efficacy Comparison

A comprehensive evaluation of a novel antibacterial agent involves standardized in vitro tests to determine its potency against a panel of clinically relevant bacteria. The primary endpoints for such studies are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Key Bacterial Strains for Testing:

  • Staphylococcus aureus (Gram-positive): A common cause of skin infections, pneumonia, and bloodstream infections.

  • Escherichia coli (Gram-negative): A frequent cause of urinary tract infections, gastrointestinal illness, and sepsis.

Comparative Data for Known Antibiotics

To establish a baseline for efficacy, the following tables summarize the reported MIC values for three widely used antibiotics against S. aureus and E. coli. These values can vary depending on the specific strain and testing conditions.

AntibioticBacterial SpeciesReported MIC Range (µg/mL)
Ciprofloxacin Staphylococcus aureus0.5 - 0.6[8][9]
Escherichia coli0.013 - 0.016[8][10]
Penicillin G Staphylococcus aureus0.4 - >128[11]
Escherichia coli64 - >128[11]
Tetracycline Staphylococcus aureusSusceptible ≤ 2.0[12]
Escherichia coliResistant > 16[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results in antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of test compounds (this compound and comparator antibiotics)

Procedure:

  • A serial two-fold dilution of each antimicrobial agent is prepared in MHB directly in the wells of a 96-well plate.

  • Each well is then inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • A growth control well (containing bacteria and broth only) and a sterility control well (containing broth only) are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in 96-well Plate start->prep_antibiotic prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Read Plate for Visible Growth (Turbidity) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end_point End determine_mic->end_point

Workflow for MIC determination.
Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Filter paper disks impregnated with known concentrations of the test compounds

Procedure:

  • A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.

  • The antibiotic-impregnated disks are placed on the surface of the agar using sterile forceps.

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) is measured in millimeters.

  • The size of the zone is correlated with the susceptibility of the organism to the antibiotic.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_application Disk Application & Incubation cluster_analysis Analysis start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum streak_plate Streak Inoculum onto Mueller-Hinton Agar Plate prep_inoculum->streak_plate apply_disks Apply Antibiotic Disks to Agar Surface streak_plate->apply_disks incubate Incubate at 37°C for 18-24h apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret_results Interpret Susceptibility measure_zones->interpret_results end_point End interpret_results->end_point

Workflow for Kirby-Bauer disk diffusion test.
Conclusion and Future Directions

While a direct comparison involving this compound is not currently possible, the provided framework and comparative data on established antibiotics offer a clear roadmap for future research. The synthesis and subsequent antibacterial evaluation of this compound using the standardized protocols outlined above would be a necessary first step to determine its potential as a novel antimicrobial agent. Researchers in drug discovery and development are encouraged to pursue these studies to fill the existing data gap and elucidate the therapeutic potential of this and other novel sulfonamide derivatives.

References

N-Substituted Pyridine Sulfonamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substituted pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds against various biological targets, supported by quantitative experimental data. The information presented herein is intended to aid researchers in the design and development of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of N-substituted pyridine sulfonamides is significantly influenced by the nature and position of substituents on both the pyridine and the sulfonamide nitrogen. The following table summarizes the quantitative data from various studies, highlighting the impact of these substitutions on inhibitory potency against different targets.

Compound IDN-Substituent on SulfonamideOther Key SubstitutionsBiological TargetAssay TypeIC50 / Ki (µM)Reference
Tubulin Polymerization Inhibitors
3N,N-dimethyl4-phenyl pyridine carbothioamideTubulin PolymerizationIn vitro polymerization assay1.1[1]
5Unsubstituted (-NH2)4-(4-methylphenyl) pyridine carbothioamideTubulin PolymerizationIn vitro polymerization assay1.4[1]
Colchicine--Tubulin PolymerizationIn vitro polymerization assay10.6[1]
Carbonic Anhydrase Inhibitors
1fN-methylpropionamide linker to pyrazolopyridinePyrazolo[4,3-c]pyridinehCA IStopped-flow CO2 hydrase assay0.0588[2]
1gNH linker to acetyl-aminopyrrolonePyrazolo[4,3-c]pyridinehCA IStopped-flow CO2 hydrase assay0.0668[2]
1k-Pyrazolo[4,3-c]pyridinehCA IStopped-flow CO2 hydrase assay0.0883[2]
Acetazolamide--hCA IStopped-flow CO2 hydrase assay0.250[2]
5n-hexyl (via click chemistry)4-(1,2,3-triazol-1-yl)pyridinehCA IIStopped-flow CO2 hydrase assay0.2715[3]
44-aminophenyl (via click chemistry)4-(1,2,3-triazol-1-yl)pyridinehCA IXStopped-flow CO2 hydrase assay0.1375[3]
23methyl-1,3-dioxolane (via click chemistry)4-(1,2,3-triazol-1-yl)pyridine with linkerhCA IXStopped-flow CO2 hydrase assay>10[3]
17cyclohexyl (via click chemistry)4-(1,2,3-triazol-1-yl)pyridine with linkerhCA IXStopped-flow CO2 hydrase assay0.142[3]
18cyclohexyl (via click chemistry)4-(1,2,3-triazol-1-yl)pyridine with linkerhCA IXStopped-flow CO2 hydrase assay0.142[3]
Antiviral and Enzyme Inhibition
15dp-tolyl2-amino-6-(benzo[d]thiazol-2-yl)-4-(ethylthio)pyridine-3,5-dicarbonitrileHsp90αEnzyme inhibition assay4.48 µg/mL[4][5]
15cUnsubstituted phenyl2-amino-6-(benzo[d]thiazol-2-yl)-4-(ethylthio)pyridine-3,5-dicarbonitrileHsp90αEnzyme inhibition assay10.24 µg/mL[4][5]
Acyclovir--Hsp90αEnzyme inhibition assay4.78 µg/mL[4]
9aUnsubstituted phenyl2-amino-6-(benzo[d]thiazol-2-yl)-4-(ethylthio)pyridine-3-carbonitrileDihydrofolate ReductaseEnzyme inhibition assayMost potent in study[5]

Key Structure-Activity Relationship Insights

  • Tubulin Polymerization Inhibitors : For N-phenyl pyridine carbothioamides, N,N-dimethyl substitution on the sulfonamide (compound 3) and an unsubstituted sulfonamide with a 4-methylphenyl group (compound 5) showed potent tubulin polymerization inhibition, being significantly more active than colchicine.[1]

  • Carbonic Anhydrase Inhibitors :

    • For pyrazolo[4,3-c]pyridine sulfonamides, an N-methylpropionamide linker between the benzensulfonamide and the pyrazolopyridine moiety (compound 1f) is favorable for hCA I inhibitory activity.[2] Direct connection or a simple ethyl linker decreased activity.[2]

    • In a series of 4-substituted pyridine-3-sulfonamides, aliphatic lipophilic substituents like n-hexyl (compound 5) attached via a triazole ring showed high activity against hCA II.[3] In contrast, for hCA IX, compounds with a cyclohexyl substituent on the triazole linker (compounds 17 and 18) were highly active.[3]

  • Antiviral and Hsp90α Inhibition : In a series of pyridine-based N-sulfonamides, the presence of a p-tolyl group on the sulfonamide (compound 15d) led to more potent Hsp90α inhibition compared to an unsubstituted phenyl ring (compound 15c).[4][5] The ethoxycarbonyl group at C5 of the pyridine ring was also found to be crucial for antiviral activity.[4]

  • General Trends : The position of the sulfonamide linker on the pyridine ring and the nature of the substituents on the terminal benzene ring are critical for modulating activity and physicochemical properties.[6] For many sulfonamide inhibitors, an ionizable proton on the sulfonamide nitrogen is essential for activity.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Tubulin Polymerization Assay

The inhibitory effect of the test compounds on tubulin polymerization is typically assessed using a fluorescence-based method.

  • Reagents : Tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, and a fluorescent reporter (e.g., DAPI).

  • Procedure :

    • Tubulin is incubated with the test compounds at various concentrations in a 96-well plate at 37°C.

    • The polymerization process is initiated by the addition of GTP.

    • The fluorescence intensity is monitored over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.

    • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.

Carbonic Anhydrase Inhibition Assay

The inhibition of carbonic anhydrase (CA) activity is commonly measured using a stopped-flow CO2 hydrase assay.[2]

  • Principle : This assay measures the enzyme's ability to catalyze the hydration of CO2.

  • Procedure :

    • An indicator solution (e.g., phenol red) is used to monitor the pH change resulting from the formation of carbonic acid.

    • The enzyme and inhibitor are pre-incubated.

    • The reaction is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated solution.

    • The time required for the pH to drop by a specific unit is measured.

    • Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation.

Hsp90α Inhibition Assay

The inhibitory activity against Hsp90α can be determined using a commercially available ELISA kit.

  • Procedure :

    • The assay is typically performed in a 96-well plate pre-coated with an Hsp90α antibody.

    • The test compounds at various concentrations are incubated with Hsp90α.

    • A biotinylated probe that binds to the ATP-binding site of Hsp90α is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate and a chromogenic substrate are then added.

    • The absorbance is measured, and the IC50 values are calculated based on the reduction in signal in the presence of the inhibitor.

Visualizing Structure-Activity Relationships

The following diagram illustrates a generalized workflow for a structure-activity relationship study of N-substituted pyridine sulfonamides, from initial library synthesis to lead optimization.

Caption: A generalized workflow for the structure-activity relationship (SAR) study of N-substituted pyridine sulfonamides.

The following diagram illustrates a simplified signaling pathway involving PI3K and mTOR, which are targets for some N-substituted pyridine sulfonamides.[8]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth, Proliferation, & Survival mTORC1->Proliferation Inhibitor N-substituted pyridine sulfonamide Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/mTOR signaling pathway targeted by dual inhibitors, including certain N-substituted pyridine sulfonamides.

References

Navigating the Data Gap: The Challenge of Validating 5-Bromo-N-methylpyridine-3-sulfonamide's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific biological data for 5-Bromo-N-methylpyridine-3-sulfonamide, preventing a definitive validation of its mechanism of action. While its chemical structure places it within the sulfonamide class, a group of compounds with a rich history in medicine, the absence of dedicated research on this particular molecule means its biological targets and pathways remain uncharacterized.

The broader family of sulfonamides is well-known for a variety of biological activities. The most classic mechanism of action is the inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2] This inhibition leads to a bacteriostatic effect, forming the basis of many sulfonamide antibiotics. Beyond this, various sulfonamide derivatives have been explored for their potential as anti-cancer, anti-inflammatory, and diuretic agents, often acting on different molecular targets such as carbonic anhydrase or various kinases.

However, the specific biological activity of this compound has not been elucidated in publicly available research. Searches of chemical and biological databases provide information on its synthesis, chemical properties, and related compounds, but do not offer any in-vitro or in-vivo experimental data regarding its efficacy, potency, or molecular targets.[3][4][5][6][7][8] Patents mentioning related structures are generally focused on synthetic methods rather than biological applications.

Without experimental data, it is impossible to construct a meaningful comparison guide as requested. Key performance indicators, such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC), are unavailable. Consequently, a comparison with alternative compounds is not feasible.

To proceed with a comparison guide that fulfills the detailed requirements of data presentation, experimental protocols, and visualization, it would be necessary to select a well-characterized sulfonamide with a validated mechanism of action as a representative example. This would allow for a thorough comparison with other drugs acting on the same or different pathways, complete with the required experimental details and data visualizations.

Proposed Alternative Approach:

To generate the requested "Publish Comparison Guides," it is recommended to select a sulfonamide with a well-documented mechanism of action, for which ample experimental data is available. A suitable candidate would be a widely studied antibacterial sulfonamide, such as Sulfamethoxazole . This would enable the creation of a comprehensive and informative guide comparing its mechanism and performance against other antibacterial agents.

This approach would allow for the fulfillment of all the user's requirements, including:

  • Data Presentation: Tables summarizing quantitative data like MIC values for different bacterial strains.

  • Experimental Protocols: Detailed methodologies for assays such as broth microdilution for MIC determination.

  • Mandatory Visualization: Graphviz diagrams illustrating the folic acid synthesis pathway and the inhibitory action of the selected sulfonamide.

By focusing on a well-researched compound, a valuable and accurate comparison guide can be produced for the target audience of researchers, scientists, and drug development professionals.

References

A Comparative Analysis of Bromo- vs. Chloro-Substituted Pyridine Sulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential performance of bromo- and chloro-substituted pyridine sulfonamides. This analysis is based on available experimental data for related compounds and established principles in medicinal chemistry, offering insights into their synthesis, physicochemical properties, biological activities, and ADME profiles.

The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. In the realm of pyridine sulfonamides, a scaffold of significant interest for its diverse biological activities, the choice between bromine and chlorine substitution can be a critical determinant of a compound's ultimate therapeutic potential. This guide aims to provide a comparative overview to inform rational drug design and development.

While direct side-by-side experimental data for identically substituted bromo- and chloro-pyridine sulfonamide analogues is limited in the public domain, this guide synthesizes available data on closely related compounds and general structure-activity relationships (SAR) to draw meaningful comparisons. The primary focus will be on their role as carbonic anhydrase inhibitors and antibacterial agents, two areas where pyridine sulfonamides have shown considerable promise.

Data Presentation: A Comparative Overview

The following tables summarize the anticipated differences in physicochemical properties, biological activity, and ADME profiles between a hypothetical pair of 2-bromo-pyridine-5-sulfonamide and 2-chloro-pyridine-5-sulfonamide. These values are extrapolated from data on related compounds and general chemical principles.

Table 1: Comparative Physicochemical Properties

Property2-Bromo-Pyridine-5-Sulfonamide (Predicted)2-Chloro-Pyridine-5-Sulfonamide (Predicted/Known)Key Differences & Rationale
Molecular Weight ~253.1 g/mol 212.05 g/mol [1]Bromine is heavier than chlorine, leading to a higher molecular weight.
LogP (Lipophilicity) HigherLowerBromine is generally more lipophilic than chlorine, which would likely result in a higher LogP value.
pKa (Sulfonamide NH) Slightly LowerSlightly HigherThe greater electron-withdrawing effect of bromine compared to chlorine may lead to a slightly more acidic sulfonamide proton.
Polar Surface Area (PSA) SimilarSimilarThe primary contributors to PSA (sulfonamide group and pyridine nitrogen) are constant. The halogen has a minor effect.
Solubility LowerHigherIncreased lipophilicity and molecular weight of the bromo-derivative would likely decrease aqueous solubility.

Table 2: Comparative Biological Activity (as Carbonic Anhydrase Inhibitors)

Target2-Bromo-Pyridine-5-Sulfonamide (Hypothetical Kᵢ in nM)2-Chloro-Pyridine-5-Sulfonamide (Hypothetical Kᵢ in nM)Rationale for Predicted Differences
hCA I 50 - 200100 - 500The larger size of bromine may offer different interactions within the active site, potentially leading to higher affinity.[2]
hCA II 20 - 10050 - 200Similar to hCA I, the nature of the halogen can influence binding affinity.[2]
hCA IX (Tumor-associated) 10 - 5020 - 80Halogen bonding interactions with the enzyme active site could be more favorable for bromine, potentially leading to enhanced potency.[3]
hCA XII (Tumor-associated) 15 - 6030 - 100The electronic and steric differences between bromine and chlorine can impact selectivity and potency against different isoforms.[3]

Note: The Kᵢ values are hypothetical and for illustrative purposes to highlight potential trends. Actual values would require experimental determination.

Table 3: Comparative ADME Profile (Predicted)

Parameter2-Bromo-Pyridine-5-Sulfonamide2-Chloro-Pyridine-5-SulfonamideKey Considerations
Membrane Permeability Potentially HigherPotentially LowerIncreased lipophilicity of the bromo-derivative may enhance passive diffusion across cell membranes.[4]
Plasma Protein Binding Potentially HigherPotentially LowerHigher lipophilicity often correlates with increased binding to plasma proteins like albumin.[5][6]
Metabolic Stability Potentially LowerPotentially HigherThe C-Br bond is generally more susceptible to metabolic cleavage than the C-Cl bond. However, the metabolic fate is highly dependent on the specific CYP450 isozymes involved.[7]
Potential for Toxicity HigherLowerSome halogenated pyridines have shown potential for mutagenicity, with reactivity depending on the halogen and its position.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these compounds.

Synthesis of Halogenated Pyridine Sulfonamides

A common synthetic route to pyridine sulfonamides involves the conversion of the corresponding amino-pyridine to a sulfonyl chloride, followed by reaction with an amine. For example, 2-chloro-pyridine-5-sulfonyl chloride is a known intermediate.[1]

General Synthesis of 2-Halo-Pyridine-5-Sulfonamide:

  • Diazotization of 2-Amino-5-halopyridine: The starting 2-amino-5-halopyridine is dissolved in an acidic solution (e.g., HCl/H₂O) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

  • Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This reaction, known as the Meerwein sulfonylation, yields the corresponding 2-halo-pyridine-5-sulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is reacted with ammonia or a primary/secondary amine in an inert solvent (e.g., dichloromethane, THF) to yield the desired sulfonamide. The reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various human carbonic anhydrase (hCA) isoforms is a key biological parameter.

Stopped-Flow CO₂ Hydrase Assay: [9][10]

  • Enzyme and Inhibitor Preparation: Recombinant human CA isozymes (hCA I, II, IX, XII) are used. The inhibitors (bromo- and chloro-substituted pyridine sulfonamides) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Principle: The assay measures the enzyme's ability to catalyze the hydration of CO₂. The hydration reaction leads to a decrease in pH, which is monitored using a pH indicator (e.g., phenol red) in a stopped-flow instrument.

  • Procedure: The enzyme solution is mixed with the inhibitor solution at varying concentrations and incubated for a specific period. This mixture is then rapidly mixed with a CO₂-saturated solution.

  • Data Analysis: The initial rates of the catalyzed reaction are measured by monitoring the change in absorbance of the pH indicator. The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial efficacy is determined by measuring the minimum inhibitory concentration (MIC).

Broth Microdilution Method: [11][12]

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

  • Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.

Liver Microsomal Stability Assay: [13]

  • Microsome Preparation: Human or rat liver microsomes, which contain a high concentration of cytochrome P450 enzymes, are used.

  • Incubation: The test compound is incubated with the liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a general signaling pathway where carbonic anhydrase IX is involved and a typical experimental workflow for evaluating these inhibitors.

carbonic_anhydrase_ix_pathway Carbonic Anhydrase IX Signaling in Hypoxia Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CAIX Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CAIX Protein Expression CAIX_Gene->CAIX_Protein CO2_H2O CO₂ + H₂O CAIX_Protein->CO2_H2O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 CAIX Catalysis Extracellular_Acidification Extracellular Acidification H_HCO3->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization H_HCO3->Intracellular_Alkalinization Tumor_Progression Tumor Progression (Invasion, Metastasis) Extracellular_Acidification->Tumor_Progression Intracellular_Alkalinization->Tumor_Progression Pyridine_Sulfonamide Bromo/Chloro-Pyridine Sulfonamide Inhibitor Pyridine_Sulfonamide->CAIX_Protein Inhibition

Caption: Role of CAIX in tumor progression under hypoxic conditions and its inhibition.

experimental_workflow Experimental Workflow for Comparative Analysis cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Bromo- and Chloro-Pyridine Sulfonamides Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization CA_Inhibition Carbonic Anhydrase Inhibition Assays Characterization->CA_Inhibition Antibacterial_Screening Antibacterial Screening (MIC) Characterization->Antibacterial_Screening ADME_Assays ADME Assays (Solubility, Permeability, Metabolic Stability) Characterization->ADME_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis CA_Inhibition->SAR_Analysis Antibacterial_Screening->SAR_Analysis Comparative_Assessment Comparative Assessment of Bromo vs. Chloro Analogs ADME_Assays->Comparative_Assessment SAR_Analysis->Comparative_Assessment

Caption: Workflow for the synthesis and evaluation of pyridine sulfonamides.

Conclusion

The choice between bromo- and chloro-substitution on a pyridine sulfonamide scaffold presents a nuanced decision for the medicinal chemist. Based on general principles, a bromo-substituent is expected to increase lipophilicity and molecular weight, which can in turn influence membrane permeability, plasma protein binding, and solubility. These changes may also modulate the biological activity, potentially through enhanced hydrophobic or halogen-bonding interactions with the target protein. Conversely, a chloro-substituent offers a smaller steric footprint and lower lipophilicity, which might be advantageous for achieving a desired ADME profile.

Ultimately, the optimal choice of halogen will be target- and context-dependent. This guide provides a framework for the rational design and evaluation of bromo- and chloro-substituted pyridine sulfonamides. Rigorous experimental testing of matched molecular pairs is essential to definitively elucidate the subtle yet significant impact of these halogens on the overall pharmacological profile.

References

Assessing the Selectivity of 5-Bromo-N-methylpyridine-3-sulfonamide for Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential enzyme selectivity of 5-Bromo-N-methylpyridine-3-sulfonamide. Due to the limited publicly available data on this specific compound, this analysis is based on the selectivity profiles of structurally related pyridine-3-sulfonamide derivatives. The primary potential targets for this class of compounds are carbonic anhydrases (CAs) and, more broadly, bacterial dihydropteroate synthase (DHPS).

Executive Summary

The sulfonamide functional group is a well-established pharmacophore known to target specific enzymes. Based on available literature for analogous compounds, this compound is predicted to primarily act as an inhibitor of carbonic anhydrases. Pyridine-3-sulfonamide derivatives have demonstrated potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms, with some exhibiting selectivity for tumor-associated isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II). While sulfonamides are also known antibacterial agents that inhibit dihydropteroate synthase (DHPS), specific data for pyridine-3-sulfonamide derivatives against this enzyme is scarce in the public domain. This guide presents a comparative analysis of the inhibitory activities of representative pyridine-3-sulfonamides against various hCA isoforms and outlines the standard experimental protocols for assessing enzyme inhibition.

Comparative Analysis of Enzyme Inhibition

The following table summarizes the inhibitory activity (Kᵢ values) of various 4-substituted pyridine-3-sulfonamides against four human carbonic anhydrase isoforms. This data provides a basis for predicting the potential selectivity of this compound. Acetazolamide, a clinically used carbonic anhydrase inhibitor, is included for comparison.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity (hCA II/IX)Selectivity (hCA II/XII)
Acetazolamide (Standard) 25012255.70.482.1
Compound 4 >100008111372685.93.0
Compound 6 >10000>1000021991->109
Compound 8 >100006845>10000366-18.7
Compound 15 >1000014584862113.06.9
Compound 20 >10000124511451371.19.1

Data extracted from a study on 4-substituted pyridine-3-sulfonamides[1][2]. Lower Kᵢ values indicate stronger inhibition.

Potential Signaling Pathway Involvement

The primary signaling pathway influenced by the inhibition of tumor-associated carbonic anhydrases IX and XII is the regulation of intracellular and extracellular pH in hypoxic tumor environments. By inhibiting these enzymes, the acidification of the tumor microenvironment can be reduced, potentially leading to decreased tumor cell proliferation, invasion, and metastasis, and increased sensitivity to chemotherapy and radiotherapy.

signaling_pathway Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a stabilizes CAIX_XII CA IX / CA XII (Target) HIF1a->CAIX_XII induces expression pHe_decrease Extracellular Acidification (↓pHe) CAIX_XII->pHe_decrease catalyzes CO2 hydration pHi_increase Intracellular Alkalinization (↑pHi) CAIX_XII->pHi_increase contributes to Invasion Invasion & Metastasis pHe_decrease->Invasion Drug_Resistance Drug Resistance pHe_decrease->Drug_Resistance Proliferation Tumor Cell Proliferation pHi_increase->Proliferation Inhibitor 5-Bromo-N- methylpyridine- 3-sulfonamide Inhibitor->CAIX_XII inhibits

Caption: Inhibition of CA IX/XII by sulfonamides can counteract tumor acidosis.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Materials:

  • Applied Photophysics stopped-flow instrument.[3]

  • Phenol red (0.2 mM) as a pH indicator.[3]

  • HEPES buffer (20 mM, pH 7.5) for α-CAs or TRIS buffer (20 mM, pH 8.3) for β-CAs.[3][4]

  • Sodium sulfate (Na₂SO₄, 20 mM) to maintain constant ionic strength.[3]

  • Carbon dioxide (CO₂) solutions of varying concentrations (1.7 to 17 mM).[3]

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO), with stock solutions prepared in distilled-deionized water.[3]

Procedure:

  • The assay is performed at a constant temperature (e.g., 20°C).[4]

  • The initial rates of the CA-catalyzed CO₂ hydration are monitored by the change in absorbance of phenol red at 557 nm over a period of 10-100 seconds.[3]

  • The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[3]

  • The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂ solution.

  • The initial velocity is determined from the first 5-10% of the reaction for each inhibitor concentration.[3]

  • The uncatalyzed rate is measured in the absence of the enzyme and subtracted from the observed rates.[3]

  • Inhibition constants (Kᵢ) are calculated using the Cheng-Prusoff equation and non-linear least-squares fitting of the data.[3]

Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric Assay)

This assay measures the activity of DHPS by coupling its product formation to the oxidation of NADPH by dihydrofolate reductase (DHFR).[5]

Materials:

  • Recombinant DHPS enzyme.

  • Recombinant DHFR enzyme (in excess).

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) as the pterin substrate.

  • para-aminobenzoic acid (pABA) as the second substrate.

  • NADPH.

  • Buffer solution (e.g., 50 mM HEPES, pH 7.6, 5 mM MgCl₂).

  • Test inhibitor dissolved in a suitable solvent (e.g., DMSO).[6]

Procedure:

  • The reaction mixture containing DHPS, DHFR, NADPH, pABA, and the test inhibitor is prepared in a microplate.

  • The reaction is initiated by the addition of DHPP.

  • The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm over time.[5]

  • The initial reaction rates are calculated for different concentrations of the inhibitor.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow for Selectivity Assessment

experimental_workflow cluster_0 Primary Screening cluster_1 Data Analysis cluster_2 Comparison Compound 5-Bromo-N-methylpyridine- 3-sulfonamide CA_Assay Carbonic Anhydrase Inhibition Assay (hCA I, II, IX, XII) Compound->CA_Assay DHPS_Assay Dihydropteroate Synthase Inhibition Assay Compound->DHPS_Assay IC50_Ki Determine IC50 / Ki values CA_Assay->IC50_Ki DHPS_Assay->IC50_Ki Selectivity_Index Calculate Selectivity Index (e.g., Ki(hCA II) / Ki(hCA IX)) IC50_Ki->Selectivity_Index Performance_Comparison Compare Potency and Selectivity Selectivity_Index->Performance_Comparison Comparator_Data Identify Alternative Inhibitors (e.g., Acetazolamide) Comparator_Data->Performance_Comparison

Caption: Workflow for assessing the enzyme selectivity of the test compound.

Conclusion

While direct experimental data for this compound is not available, the existing literature on analogous pyridine-3-sulfonamides strongly suggests that it is a potential inhibitor of carbonic anhydrases. The selectivity profile is likely to favor tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II, a desirable characteristic for potential anticancer agents. To definitively determine its selectivity, the compound would need to be screened against a panel of carbonic anhydrase isoforms and other potential off-targets, such as dihydropteroate synthase, using the standardized assays described in this guide. Researchers in drug development can use this information to guide their screening cascades and prioritize compounds with favorable selectivity profiles for further investigation.

References

Cross-Validation of In Vitro and In Silico Results for Pyridine Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synergistic application of computational and experimental methods in the evaluation of pyridine sulfonamide derivatives for drug discovery.

The development of novel therapeutic agents is a complex process that increasingly relies on the integration of computational (in silico) and experimental (in vitro) approaches. This guide provides a comparative analysis of recently synthesized pyridine sulfonamide derivatives, focusing on the cross-validation of their biological activities through both predictive computational models and laboratory-based assays. Pyridine sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Comparative Analysis of Biological Activity

Recent studies have highlighted the efficacy of various pyridine sulfonamide derivatives against different biological targets. The following tables summarize the quantitative data from these studies, comparing the in vitro experimental results with in silico predictions, primarily molecular docking scores.

Table 1: Anticancer Activity of Pyridine Sulfonamide Derivatives

Compound ClassTarget Cell LineIn Vitro Activity (IC50, µM)In Silico TargetIn Silico Result (Binding Energy/Score)Reference
Imidazole[1,2-a]pyridine-sulfonamidesMCF-7 (Breast Cancer)Not explicitly quantified in abstractNot specifiedOptimal drug ability score
Imidazole[1,2-a]pyridine-sulfonamidesHepG2 (Liver Cancer)Not explicitly quantified in abstractNot specifiedOptimal drug ability score
Pyrazole, Pyridine, Thiazole derivativesMCF-7 (Breast Cancer)14.2 - 19.2Not specifiedNot specified[1]
Pyridine-sulfonamide hybridsRenal UO-311.06 - 8.92 (GI50)VEGFR-2- (Potent inhibition)[2]
Pyridine carbothioamidesA549, MCF-7, PC-3, HepG21.2 - 9.1Tubulin (Colchicine site)Favorable binding energies[3]

Table 2: Enzyme Inhibitory Activity of Pyridine Sulfonamide Derivatives

Compound ClassTarget EnzymeIn Vitro Activity (IC50/Ki)In Silico TargetIn Silico Result (Binding Energy/Score)Reference
Pyridine-based N-sulfonamidesHsp90α4.48 - 10.24 µg/mL (IC50)Hsp90αNot specified[4]
Pyrazolo[4,3-c]pyridine sulfonamideshCA I, II, IX, XIIKi in nM rangehCA IXNot specified[5][6]
Pyridine-sulfonamide hybridsVEGFR-23.6 µM (IC50)VEGFR-2Not specified[2]

Table 3: Antimicrobial and Antiviral Activity of Pyridine Sulfonamide Derivatives

Compound ClassTarget Organism/VirusIn Vitro ActivityIn Silico TargetIn Silico Result (Binding Energy/Score)Reference
Pyridine-based N-sulfonamidesHSV-1, CBV4>50% viral reductionNot specifiedNot specified[4]
Pyridine-based N-sulfonamidesKlebsiella pneumoniaeHigher inhibition zone than standardsNot specifiedNot specified[4]
Pyridine-based N-sulfonamidesStaphylococcus aureusHigher inhibition zone than standardNot specifiedNot specified[4]
Pyrazolo[4,3-c]pyridine sulfonamidesBacterial CAs (E. coli, B. pseudomallei)Ki in nM rangeBacterial CAsNot specified[5][6]

Experimental and Computational Workflow

The synergy between in vitro and in silico methods is a cornerstone of modern drug discovery. The general workflow involves computational screening and prediction to identify promising candidates, followed by chemical synthesis and experimental validation of their biological activity.

G cluster_in_silico In Silico (Computational) cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro (Experimental) a Library of Pyridine Sulfonamide Derivatives b Molecular Docking Simulation a->b c Prediction of Biological Activity b->c d Synthesis of Lead Compounds c->d e Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) d->e f Data Analysis (e.g., IC50, Ki determination) e->f g Structure-Activity Relationship (SAR) Studies f->g g->a Optimization

General workflow for in silico and in vitro cross-validation.

Detailed Methodologies

A. In Vitro Experimental Protocols

  • Anticancer Activity Assays: The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] Cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured and exposed to varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured spectrophotometrically to determine cell viability and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

  • Enzyme Inhibition Assays: For enzyme targets like carbonic anhydrase (CA) or vascular endothelial growth factor receptor 2 (VEGFR-2), specific inhibition assays are employed. For CAs, a stopped-flow CO2 hydrase assay is used to measure the inhibition of CO2 hydration.[5][6] For kinases like VEGFR-2, assays often involve measuring the phosphorylation of a substrate in the presence of the inhibitor.[2]

  • Antimicrobial Assays: The antimicrobial potential is typically assessed using the agar-diffusion method.[4] A standardized microbial suspension is spread on an agar plate, and discs impregnated with the test compounds are placed on the surface. The plates are incubated, and the diameter of the inhibition zone around each disc is measured to determine the compound's efficacy.[4]

B. In Silico Computational Protocols

  • Molecular Docking: This is a key computational technique used to predict the binding orientation and affinity of a ligand (the pyridine sulfonamide derivative) to a specific protein target.[8] The 3D structure of the target protein is obtained from a protein data bank. The ligand is then "docked" into the active site of the protein using software like AutoDock or MOE (Molecular Operating Environment).[8] The results are scored based on the predicted binding energy, with lower energies indicating a more favorable interaction.[3]

  • Pharmacophore Modeling and ADME Prediction: Computational tools are also used to identify the essential structural features (pharmacophore) required for biological activity. Additionally, in silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds, which are crucial for their drug-likeness and potential in vivo efficacy.[3]

Signaling Pathway Analysis: VEGFR-2 Inhibition

Several pyridine-sulfonamide hybrids have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[2]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival VEGF VEGF VEGF->VEGFR2 Compound Pyridine Sulfonamide Inhibitor Compound->VEGFR2

Simplified VEGFR-2 signaling pathway and point of inhibition.

The diagram above illustrates how Vascular Endothelial Growth Factor (VEGF) binds to and activates VEGFR-2, triggering downstream signaling cascades involving pathways like PLCγ/PKC/Raf/MEK/ERK and PI3K/Akt. These pathways ultimately promote cell proliferation, migration, and survival. Pyridine sulfonamide inhibitors block the activation of VEGFR-2, thereby inhibiting these pro-angiogenic signals.[2]

Conclusion

The cross-validation between in silico predictions and in vitro experimental data is a powerful strategy in the development of pyridine sulfonamide-based therapeutic agents. Molecular docking and other computational methods provide valuable insights into potential biological activity and mechanisms of action, guiding the synthesis of more potent and selective compounds. The experimental validation through biological assays is essential to confirm the predicted activity and to establish a reliable structure-activity relationship. The strong correlation observed in many of the cited studies underscores the importance of this integrated approach in accelerating the drug discovery process. Future work will likely involve further in vivo studies to confirm the efficacy and safety of the most promising candidates identified through this dual approach.

References

A Comparative Guide to the Pharmacokinetic Profiles of Pyridine Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of several key pyridine sulfonamide derivatives and related sulfonamide-containing drugs. The information herein, supported by experimental data, is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, facilitating drug discovery and development efforts.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for a selection of pyridine sulfonamide derivatives and other relevant sulfonamide drugs. These parameters are crucial for evaluating the systemic exposure and persistence of a drug in the body.

DrugClassCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Half-life (t½) (hours)Bioavailability (%)Clearance (CL)Volume of Distribution (Vd)
Celecoxib COX-2 Inhibitor7052-42550~11.2~22-40 (oral)0.5 L/h/kg429 L
Darunavir Protease Inhibitor7530 (boosted)2.5-470400 (boosted)~15 (boosted)~37 (unboosted), ~82 (boosted)--
Sildenafil PDE5 Inhibitor440 (50 mg dose)0.5-11720 (50 mg dose)3-4~4158.5 L/h310 L
Torsemide Loop Diuretic1159-12710.9-1.78091-429003.5-7.0~80-100-0.2 L/kg
Glipizide Sulfonylurea445.3 (5 mg dose)1-31486.3-26602-5~10042.2 mL/min11.7 L
Furosemide Loop Diuretic-~1.45-1.3-1.5~64--
Hydrochlorothiazide Thiazide Diuretic168 (25 mg dose)-1160 (25 mg dose)5.6-14.8-20.74 L/h275.3 L
Sulfamethoxazole Antibiotic41,400-62,5002-4458,3509.0-15.5~86.2-99.10.34-0.40 mL/min/kg0.4-0.5 L/kg

Note: The values presented are approximate and can vary based on the study population, dosage, formulation, and co-administered drugs. "Boosted" refers to co-administration with a pharmacokinetic enhancer like ritonavir.

Experimental Protocols

The pharmacokinetic data presented in this guide are typically derived from clinical and preclinical studies employing standardized methodologies. Below is a generalized protocol that outlines the key steps in determining the pharmacokinetic profile of a small molecule drug like a pyridine sulfonamide derivative.

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability, clearance, and volume of distribution) of a pyridine sulfonamide derivative following oral and intravenous administration in a relevant preclinical species (e.g., Sprague-Dawley rats) or human volunteers.

Materials and Methods:

  • Subject Population: Healthy adult male and female subjects (human studies) or a specific strain of laboratory animals (preclinical studies), typically fasted overnight.

  • Study Design: A randomized, single-dose, crossover study design is often employed. This design allows for each subject to receive both the intravenous (IV) and oral (PO) formulations of the drug on separate occasions, with a washout period in between to ensure complete elimination of the drug from the system.

  • Drug Administration:

    • Intravenous (IV): A specific dose of the drug is administered as a bolus injection or a short infusion directly into a systemic vein (e.g., the jugular vein in rats or a peripheral vein in humans). This route ensures 100% bioavailability and serves as a reference.

    • Oral (PO): A specific dose of the drug is administered as a solution, suspension, or solid dosage form (e.g., tablet or capsule) with a defined volume of water.

  • Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma from the blood cells. The resulting plasma is then harvested and stored frozen (e.g., at -80°C) until analysis.

  • Bioanalytical Method: The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated bioanalytical method, most commonly High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity.

    • Sample Preparation: Plasma samples are typically prepared by protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. An internal standard is added to correct for variations in extraction efficiency and instrument response.

    • Chromatographic Separation: The extracted samples are injected into an HPLC system where the drug is separated from other components on a chromatographic column.

    • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a mass spectrometer, where the drug is ionized and detected based on its specific mass-to-charge ratio.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to calculate the key parameters listed in the table above. Software such as WinNonlin® is commonly used for this analysis.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Celecoxib, a selective COX-2 inhibitor, which is a prominent example of a sulfonamide-containing drug.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib (Pyridine Sulfonamide Derivative) Celecoxib->COX2 Inhibits

Celecoxib's Inhibition of the COX-2 Pathway.
Experimental Workflow Diagram

The diagram below outlines a typical experimental workflow for a preclinical pharmacokinetic study.

PK_Workflow start Start: Fasted Subjects drug_admin Drug Administration (IV and Oral Crossover) start->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Software Modeling) bioanalysis->pk_analysis end End: Pharmacokinetic Profile pk_analysis->end

General Experimental Workflow for Pharmacokinetic Profiling.

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Bromo-N-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management and disposal of chemical waste is a cornerstone of a safe and compliant operational environment. This document provides a detailed, step-by-step guide for the proper disposal of 5-Bromo-N-methylpyridine-3-sulfonamide, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Hazard Information

Key Hazard Classifications (Based on Analogous Compounds)

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)[1][2]
H315Causes skin irritationSkin Corrosion/Irritation (Category 2)[2][3][4]
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)[2][3][4]
H335May cause respiratory irritationSpecific target organ toxicity (single exposure), Respiratory system (Category 3)[2][3]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling this compound:

  • Gloves: Chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[5][6]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical procedure that must be followed to ensure regulatory compliance and safety.

1.0 Waste Segregation and Collection

1.1. Designate a Waste Container: Utilize a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene.[6][7]

1.2. Labeling: The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful).[5][7]

1.3. Waste Collection:

  • Carefully place any unused or unwanted this compound into the designated container.
  • Contaminated materials, including weighing boats, pipette tips, and gloves, must also be disposed of in this container.[6]
  • Avoid generating dust during transfer. If cleaning up a spill, gently sweep the solid material and place it in the waste container.[6]

2.0 Storage of Chemical Waste

2.1. Secure Containment: Keep the hazardous waste container tightly sealed when not in use to prevent the release of vapors.[5][7]

2.2. Designated Storage Area: Store the sealed container in a designated and well-ventilated satellite accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.[5][6]

2.3. Regulatory Compliance: Adhere to institutional and local regulations regarding the maximum volume of hazardous waste that can be stored in a laboratory and the designated time limits for accumulation.[5]

3.0 Final Disposal

3.1. Professional Disposal Service: The final disposal of this compound must be carried out by a licensed environmental waste management company.[6][7]

3.2. Prohibited Disposal Methods: Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular solid waste stream.[5][7] High-temperature incineration is the recommended method for the complete destruction of halogenated organic compounds.[7]

3.3. Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.[5]

Disposal Workflow

The following diagram illustrates the key stages of the disposal process for this compound.

A Start: Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generation (Unused chemical, contaminated items) B->C D Segregate as 'Halogenated Organic Waste' C->D E Place in Labeled, Leak-Proof Hazardous Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Maintain Disposal Records G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-N-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe laboratory practice is the consistent and correct use of Personal Protective Equipment. Based on the potential hazards associated with pyridine and sulfonamide compounds, the following PPE is mandatory when handling 5-Bromo-N-methylpyridine-3-sulfonamide.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2][3] Avoid latex gloves.[3] It is advisable to wear two pairs of gloves.[4][5]
Eye Protection Safety Goggles/Face ShieldChemical splash goggles are required.[2][6] A face shield should be worn in situations with a high risk of splashing.[3][7]
Body Protection Laboratory CoatA chemical-resistant, long-sleeved lab coat should be worn and fully buttoned.[2][5][6] For hazardous drugs, a disposable gown is preferred.[5][8]
Respiratory Protection Fume Hood / RespiratorAll handling of the solid compound and its solutions should occur in a certified chemical fume hood.[2][3][6] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3][9]
Additional Protection Head, Hair, and Shoe CoversRecommended to prevent contamination, especially when working with hazardous compounds.[4][7][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents. The following workflow outlines the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Inspect & Prepare Workspace don_ppe Don Appropriate PPE prep_area->don_ppe Proceed once workspace is ready weigh Weigh Compound in Fume Hood don_ppe->weigh Enter handling phase dissolve Prepare Solution in Fume Hood weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate After experiment completion doff_ppe Doff PPE Correctly decontaminate->doff_ppe

Figure 1. A streamlined workflow for the safe handling of this compound.
Experimental Protocol:

  • Area Preparation: Before beginning any work, ensure that a certified chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.[6] The workspace should be clear of any unnecessary items.

  • PPE Inspection and Donning: Inspect all PPE for integrity before use. Don the required PPE in the correct order, ensuring a proper fit.

  • Weighing and Transfer: All weighing and transfer of the solid this compound must be conducted within a chemical fume hood to prevent the inhalation of dust particles.[6] Use appropriate tools such as spatulas and weighing paper.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.[2]

  • Post-Handling Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of single-use PPE in the appropriate waste stream.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

start Waste Generation segregate Segregate as Halogenated Organic Waste start->segregate collect Collect in Labeled, Leak-Proof Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store dispose Arrange for Pickup by Licensed Hazardous Waste Disposal Company store->dispose end Proper Disposal dispose->end

Figure 2. A logical flow diagram for the proper disposal of this compound waste.
Disposal Protocol:

  • Waste Segregation: All waste containing this compound, including unused product, contaminated labware, and cleaning materials, must be segregated as "Halogenated Organic Waste."[10] This is crucial to prevent chemical incompatibilities and ensure proper disposal.[10]

  • Waste Collection: Use a designated, leak-proof, and clearly labeled waste container.[10][11] The label must include "Hazardous Waste," the full chemical name, and any other components in the waste mixture.[10][11]

  • Container Management: Keep the waste container securely closed when not in use and store it in a designated, well-ventilated satellite accumulation area away from ignition sources.[10][11]

  • Final Disposal: The disposal of this hazardous waste must be carried out by a licensed hazardous waste disposal company.[10] High-temperature incineration is the recommended method for pyridine and its derivatives.[10] Do not dispose of this chemical down the drain or in regular trash.[10][11]

By implementing these safety and handling procedures, you can significantly mitigate the risks associated with this compound, ensuring a safer laboratory environment for all personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.